Dibromobutene
Description
Properties
Molecular Formula |
C4H6Br2 |
|---|---|
Molecular Weight |
213.90 g/mol |
IUPAC Name |
1,1-dibromobut-1-ene |
InChI |
InChI=1S/C4H6Br2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChI Key |
IFTGEZOPUAJVMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
1,4-dibromo-2-butene chemical properties.
An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromo-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-butene is a key bifunctional electrophile utilized in a multitude of organic syntheses, serving as a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of its cis and trans isomers, detailed experimental protocols for its synthesis and common reactions, and an exploration of its spectroscopic signature. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth information to facilitate its effective use in the laboratory.
Physicochemical Properties
1,4-Dibromo-2-butene exists as two geometric isomers, cis-(Z) and trans-(E), each exhibiting distinct physical properties. The trans isomer is generally a white crystalline solid at room temperature, while the cis isomer is also a solid with a slightly lower melting point.[1][2][3][4] A summary of their key physical and chemical properties is presented in the tables below.
Table 1: General Chemical Properties of 1,4-Dibromo-2-butene
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Br₂ | [2][5] |
| Molecular Weight | 213.90 g/mol | [2][5] |
| Appearance | Colorless to slightly brown crystals or crystalline powder | [6] |
Table 2: Physical Properties of cis- and trans-1,4-Dibromo-2-butene
| Property | trans-1,4-Dibromo-2-butene | cis-1,4-Dibromo-2-butene |
| CAS Number | 821-06-7 | 18866-73-4 |
| Melting Point | 48-51 °C | 53 °C |
| Boiling Point | 205 °C (at 760 mmHg) | 82 °C (at 14 Torr) |
| Density | ~1.939 g/cm³ (estimate) | 1.912 g/cm³ |
| Solubility | Slightly soluble in water, chloroform; soluble in ethanol, acetone. | Data not readily available, expected to be similar to the trans isomer. |
Sources:[1][2][3][4][6][7][8][9]
Synthesis of 1,4-Dibromo-2-butene
The most common method for the synthesis of 1,4-dibromo-2-butene is the electrophilic addition of bromine to 1,3-butadiene.[10] This reaction typically yields a mixture of the cis and trans isomers of 1,4-dibromo-2-butene, along with 3,4-dibromo-1-butene. The ratio of these products can be influenced by the reaction conditions, such as temperature and solvent.
Experimental Protocol: Bromination of 1,3-Butadiene
This protocol is a general representation of the synthesis of 1,4-dibromo-2-butene.
Materials:
-
1,3-Butadiene
-
Bromine
-
Inert solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)[11][12]
-
Petroleum ether (for recrystallization)[11]
Procedure:
-
In a reactor, dissolve 1,3-butadiene in an inert solvent such as chloroform.
-
Cool the solution to a low temperature, typically below -15 °C.[11]
-
Slowly add bromine dropwise to the cooled solution while maintaining the low temperature.
-
After the addition of bromine is complete, allow the reaction to proceed for a specified time.
-
Following the reaction, remove the solvent and any unreacted 1,3-butadiene under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent like petroleum ether to yield the crystalline 1,4-dibromo-2-butene.[11]
Workflow for the Synthesis of 1,4-Dibromo-2-butene
Caption: A simplified workflow for the synthesis of 1,4-dibromo-2-butene.
Chemical Reactivity and Applications
1,4-Dibromo-2-butene is a versatile reagent in organic synthesis due to the presence of two reactive C-Br bonds. It readily participates in nucleophilic substitution reactions and can also be employed in the formation of organometallic reagents.
Nucleophilic Substitution Reactions
Both bromine atoms in 1,4-dibromo-2-butene can be displaced by a variety of nucleophiles, such as amines, hydroxides, and thiolates.[13] This reactivity makes it a valuable precursor for the synthesis of various linear and cyclic compounds. For instance, its reaction with primary diamines can lead to the formation of seven-membered heterocyclic rings, which are important structural motifs in many biologically active compounds.
Reaction with a generic nucleophile (Nu⁻):
Br-CH₂-CH=CH-CH₂-Br + 2 Nu⁻ → Nu-CH₂-CH=CH-CH₂-Nu + 2 Br⁻
Signaling Pathway for Nucleophilic Substitution
Caption: Nucleophilic substitution on 1,4-dibromo-2-butene.
Formation of Organometallic Reagents
The carbon-bromine bonds in 1,4-dibromo-2-butene can react with certain metals, such as magnesium or lithium, to form organometallic reagents like Grignard or organolithium reagents. These reagents are potent nucleophiles and are widely used in the formation of new carbon-carbon bonds. The formation of these reagents must be carried out under anhydrous conditions as they are highly reactive towards protic solvents.
Formation of a di-Grignard reagent:
Br-CH₂-CH=CH-CH₂-Br + 2 Mg → BrMg-CH₂-CH=CH-CH₂-MgBr
Cycloaddition Reactions
While less common, the double bond in 1,4-dibromo-2-butene can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as a dienophile. The presence of the electron-withdrawing bromine atoms can influence the reactivity of the double bond in such reactions.
Spectroscopic Characterization
The structure of 1,4-dibromo-2-butene can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum of trans-1,4-dibromo-2-butene typically shows two main signals. The protons on the double bond (vinylic protons) appear as a multiplet in the downfield region, while the protons on the carbons attached to the bromine atoms (allylic protons) appear as a doublet in the upfield region. The coupling between the vinylic and allylic protons leads to the observed splitting patterns.[14][15]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-dibromo-2-butene will show characteristic absorption bands for the C=C double bond stretch and the C-Br bond stretch.
Safety and Handling
1,4-Dibromo-2-butene is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe irritation and burns to the eyes, skin, and respiratory tract.[6]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[2] It may be sensitive to light and air.[2]
Conclusion
1,4-Dibromo-2-butene, in both its cis and trans isomeric forms, is a valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution and form organometallic reagents makes it a key starting material for the synthesis of a wide range of organic compounds, including those with significant biological activity. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.
References
- 1. cis-1,4-Dibromo-2-butene | 18866-73-4 [chemicalbook.com]
- 2. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,4-dibromobut-2-ene [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Cas 6974-12-5,TRANS-1,4-DIBROMO-2-BUTENE | lookchem [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 12. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]
- 13. Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037) | 18860-95-2 [evitachem.com]
- 14. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]
- 15. reddit.com [reddit.com]
Synthesis of 1,4-Dibromo-2-Butene from Butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2-butene from 1,3-butadiene. This synthesis is a classic example of electrophilic addition to a conjugated diene, illustrating the principles of kinetic versus thermodynamic control. 1,4-Dibromo-2-butene, particularly the trans isomer, is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds such as the antihypertensive drug aliskiren.[1]
Reaction Mechanism and Stereochemistry
The reaction of 1,3-butadiene with bromine proceeds via an electrophilic addition mechanism. The initial attack of bromine on one of the double bonds of butadiene leads to the formation of a resonance-stabilized allylic carbocation, which can also be represented as a cyclic bromonium ion intermediate.[2][3][4][5] The subsequent nucleophilic attack by a bromide ion can occur at two different positions, leading to two primary products: 3,4-dibromo-1-butene (the 1,2-addition product) and 1,4-dibromo-2-butene (the 1,4-addition product).[2][3]
The ratio of these two products is highly dependent on the reaction temperature.[4][6][7][8][9][10]
-
Kinetic Control (Low Temperatures): At lower temperatures (e.g., -15°C to 0°C), the reaction is under kinetic control, and the faster-forming 1,2-addition product, 3,4-dibromo-1-butene, is the major product.[9][10]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, leading to an equilibrium mixture of the products. Under these conditions, the more stable 1,4-addition product, trans-1,4-dibromo-2-butene, predominates.[6][9][10][11] The increased stability of the trans-1,4-dibromo-2-butene is attributed to the more substituted double bond.[8]
Furthermore, the initially formed 3,4-dibromo-1-butene can undergo rearrangement to the more stable trans-1,4-dibromo-2-butene, particularly at elevated temperatures.[2][3]
Figure 1. Reaction mechanism for the bromination of 1,3-butadiene.
Experimental Protocols
Several methods for the synthesis of 1,4-dibromo-2-butene have been reported, with variations in solvents, reaction temperatures, and purification techniques. The following protocols are representative of common laboratory procedures.
Protocol 1: Synthesis in Chloroform with Recrystallization
This method utilizes chloroform as the solvent and purification is achieved through recrystallization.[1][12]
Materials:
-
1,3-Butadiene
-
Bromine
-
Chloroform
-
Petroleum ether
Procedure:
-
Add 6 parts by weight of chloroform to a reaction flask and cool the flask to below -10°C.[1][12]
-
Introduce 1 part by weight of 1,3-butadiene into the reaction flask via a gas inlet tube while stirring and maintaining the temperature below -15°C.[1][12]
-
Slowly add 2.4 parts by weight of bromine to the reaction mixture, ensuring the temperature is maintained at -15°C.[1][12]
-
After the addition of bromine is complete, remove the chloroform and any unreacted 1,3-butadiene by vacuum distillation.[1][12]
-
To the resulting crude product, add 2.2 parts by weight of petroleum ether for recrystallization.[1]
-
Filter the solid product, wash with cold petroleum ether, and dry under vacuum to obtain 1,4-dibromo-2-butene.[1]
Protocol 2: Synthesis in Dichloromethane with Distillation and Recrystallization
This protocol employs dichloromethane as the solvent, followed by distillation and recrystallization for purification, yielding a high-purity product.[1]
Materials:
-
1,3-Butadiene (70.0 g)
-
Dichloromethane (1200 mL)
-
Liquid Bromine (172.6 g)
-
Anhydrous ethanol (280 mL)
Procedure:
-
Dissolve 70.0 g of 1,3-butadiene in 1200 mL of dichloromethane in a suitable reactor and cool the solution to a temperature between -10°C and 10°C.[1]
-
Slowly add 172.6 g of liquid bromine to the solution while maintaining the reaction temperature between -5°C and -15°C.[1]
-
Stir the reaction mixture at this temperature for 5 hours.[1]
-
After the reaction is complete, remove the dichloromethane by atmospheric distillation to yield the crude solid product (approximately 228.4 g).[1]
-
Purify the crude product by vacuum distillation at a pressure of 1000-1500 Pa, collecting the fraction between 70°C and 80°C. This should yield approximately 187.5 g of a white solid.[1]
-
Add 280 mL of anhydrous ethanol to the white solid and heat to 70°C with stirring to dissolve the solid.[1]
-
Allow the solution to cool to room temperature to induce precipitation.[1]
-
Filter the crystalline product and dry it to obtain approximately 168.7 g of white solid trans-1,4-dibromo-2-butene.[1]
Quantitative Data Summary
| Parameter | Protocol 1 (Chloroform)[1] | Protocol 2 (Dichloromethane) |
| Reactants | 1,3-Butadiene, Bromine | 1,3-Butadiene (70.0 g), Liquid Bromine (172.6 g) |
| Solvent | Chloroform | Dichloromethane (1200 mL) |
| Reaction Temperature | -15°C | -5°C to -15°C |
| Reaction Time | Not specified | 5 hours |
| Purification Method | Vacuum distillation followed by recrystallization from petroleum ether | Atmospheric distillation, vacuum distillation (1000-1500 Pa, 70-80°C), recrystallization from ethanol |
| Yield | Not specified | 73.1% (overall) |
| Purity | High purity suitable for industrial application[12] | 99.86% (GC purity) |
| Final Product Form | Solid | White solid |
Experimental Workflow
The general workflow for the synthesis of 1,4-dibromo-2-butene from butadiene can be visualized as follows:
Figure 2. Generalized experimental workflow for the synthesis.
Conclusion
The synthesis of 1,4-dibromo-2-butene from 1,3-butadiene is a well-established and versatile reaction. By carefully controlling the reaction conditions, particularly the temperature, it is possible to favor the formation of the thermodynamically more stable trans-1,4-dibromo-2-butene. The detailed protocols and understanding of the underlying mechanism provided in this guide will be valuable for researchers and professionals in the fields of chemical synthesis and drug development. The high-purity product obtained through these methods serves as a critical building block for more complex molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1 3Butadiene with bromine in molar ratio generates class 11 chemistry JEE_Main [vedantu.com]
- 12. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,4-Dibromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-dibromo-1-butene, a valuable intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization.
Chemical Structure and Properties
3,4-Dibromo-1-butene is a halogenated alkene with the molecular formula C₄H₆Br₂.[1] Its structure consists of a four-carbon chain with a double bond between the first and second carbon atoms and bromine atoms attached to the third and fourth carbon atoms.
Structural Formula:
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3,4-Dibromo-1-butene
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂ | [1] |
| Molecular Weight | 213.898 g/mol | [1] |
| CAS Number | 10463-48-6 | [1] |
| Boiling Point | 177.5 °C at 760 mmHg (estimate) | [2] |
| Density | 1.837 g/cm³ (estimate) | [2] |
| Refractive Index | 1.5410 (estimate) | [2] |
| Flash Point | 54.9 °C | [2] |
| Vapor Pressure | 1.4 mmHg at 25°C | [2] |
Synthesis and Purification
The primary method for the synthesis of 3,4-dibromo-1-butene is the electrophilic addition of bromine to 1,3-butadiene. This reaction typically yields a mixture of two isomeric products: 3,4-dibromo-1-butene (1,2-addition product) and trans-1,4-dibromo-2-butene (1,4-addition product).
Experimental Protocol: Synthesis of Dibromobutenes
Materials:
-
1,3-butadiene
-
Bromine
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Sodium thiosulfate solution (for quenching)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 1,3-butadiene in the chosen anhydrous solvent.
-
Cool the solution to a low temperature (typically between -15 °C and 0 °C) using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled butadiene solution with vigorous stirring. Maintain the low temperature throughout the addition to control the reaction rate and minimize side reactions.
-
After the bromine addition is complete, continue stirring the reaction mixture at the low temperature for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.
-
Quench the reaction by washing the mixture with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene.
Purification
The separation of 3,4-dibromo-1-butene from its isomer, 1,4-dibromo-2-butene, is crucial for obtaining a pure product. Due to their different boiling points and polarities, fractional distillation and column chromatography are effective purification techniques.
Fractional Distillation:
Given the difference in the boiling points of the two isomers, fractional distillation can be employed for their separation. Careful control of the distillation temperature and the use of a fractionating column with a sufficient number of theoretical plates are necessary to achieve good separation.
Preparative Chromatography:
Preparative high-performance liquid chromatography (HPLC) or flash column chromatography can also be utilized for the separation of the isomeric mixture. A stationary phase such as silica gel and an appropriate eluent system would be selected based on the polarity difference between the two compounds.
Spectroscopic Characterization
Expected Spectroscopic Data:
Table 2: Predicted Spectroscopic Data for 3,4-Dibromo-1-butene
| Technique | Expected Features |
| ¹H NMR | - Signals in the vinylic region (δ 5.0-6.0 ppm) for the CH₂=CH- protons. - A multiplet for the -CH(Br)- proton. - A multiplet for the -CH₂(Br) protons. |
| ¹³C NMR | - Two signals in the sp² region for the double bond carbons. - Two signals in the sp³ region for the carbons bonded to bromine. |
| FTIR (cm⁻¹) | - C=C stretch of the vinyl group (~1640 cm⁻¹). - C-H stretches of the vinyl group (>3000 cm⁻¹). - C-H stretches of the sp³ carbons (<3000 cm⁻¹). - C-Br stretches (~500-600 cm⁻¹). |
Reactivity and Logical Relationships
3,4-Dibromo-1-butene is a versatile intermediate in organic synthesis due to the presence of two reactive functional groups: a double bond and two bromine atoms. The double bond can undergo various addition reactions, while the bromine atoms can be substituted or eliminated.
The synthesis of 3,4-dibromo-1-butene from 1,3-butadiene proceeds through an electrophilic addition mechanism. The reaction is initiated by the attack of the π-electrons of the conjugated diene on a bromine molecule, leading to the formation of a resonance-stabilized allylic carbocation intermediate. The subsequent attack by the bromide ion can occur at either of the two electrophilic carbon centers, resulting in the formation of the 1,2-addition product (3,4-dibromo-1-butene) and the 1,4-addition product.
References
An In-depth Technical Guide to the Physical Properties of Dibromobutene Isomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of various dibromobutene isomers. Dibromobutenes (C₄H₆Br₂) are unsaturated hydrocarbons containing a four-carbon chain, one double bond, and two bromine atoms. Their isomeric variations, arising from the different positions of the double bond and bromine atoms, as well as stereoisomerism (cis/trans and optical), lead to distinct physical characteristics. Understanding these properties is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals where precise reaction conditions and purification methods are paramount.
This document summarizes available quantitative data, outlines standard experimental protocols for property determination, and provides visualizations to clarify isomeric relationships and experimental workflows.
Data Presentation: Physical Properties of Key Isomers
The physical properties of this compound isomers are influenced by factors such as molecular weight, polarity, and molecular geometry. Symmetrical isomers, like the trans-isomers, tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[1] Branching generally lowers the boiling point by reducing the surface area available for intermolecular van der Waals forces.[2][3]
The following tables summarize the experimentally determined physical properties for several prominent this compound isomers.
Table 1: Physical Properties of (E)-1,4-Dibromobut-2-ene
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Br₂ | [4] |
| Molecular Weight | 213.90 g/mol | [4] |
| CAS Number | 821-06-7 | [4] |
| Appearance | White to light yellow crystal powder | [4] |
| Melting Point | 48-53 °C | [4] |
| Boiling Point | 203-205 °C at 760 mmHg | [4] |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.553 | [4] |
| Solubility | Insoluble in water; soluble in chloroform and methanol | [4] |
Table 2: Physical Properties of 3,4-Dibromo-1-butene
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Br₂ | [5] |
| Molecular Weight | 213.9 g/mol | [5] |
| CAS Number | 10463-48-6 | [5] |
| Boiling Point | 177.5 °C at 760 mmHg | [5] |
| Density | 1.837 g/cm³ | [5] |
| Refractive Index | 1.5410 | [5] |
Table 3: Physical Properties of Saturated Dibromobutane Analogs for Comparison
For context, the properties of several saturated dibromobutane isomers are provided below. These compounds are structurally related and often used in similar synthetic pathways.
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |
| 1,2-Dibromobutane | 166[6] | -65[6] | 1.789[7] | 1.5141[7] |
| 1,3-Dibromobutane | 175[8][9] | -34.5[10] | 1.8[8][9] | 1.5080[8][9] |
| 1,4-Dibromobutane | 63-65 (at 6 mmHg)[11][12] | -20[11][13] | 1.808[11][12] | 1.519[11][12] |
| 2,3-Dibromobutane | 103-108 (at 160 mmHg)[14] | N/A | 1.756[14] | 1.5126[14] |
| meso-2,3-Dibromobutane | 157[15] | -24[15] | 1.792 | 1.515[15] |
Mandatory Visualization
The following diagrams illustrate the structural relationships between this compound isomers and a typical workflow for determining a key physical property.
Caption: Isomeric relationships of this compound.
Caption: Experimental workflow for boiling point determination.
Experimental Protocols
The following are generalized, detailed methodologies for the determination of the key physical properties of haloalkenes like this compound isomers.[4]
Melting Point Determination (for solid compounds)
The melting point is the temperature at which a solid transitions to a liquid. A narrow melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[4]
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[4]
-
Procedure:
-
A small, finely ground amount of the crystalline sample is introduced into a thin-walled capillary tube, which is sealed at one end.[4]
-
The capillary tube is placed in a heating apparatus (like a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[4]
-
The sample is heated slowly, at a rate of approximately 2°C per minute, to allow for thermal equilibrium.[4]
-
The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded. This range constitutes the melting point of the sample.[4]
-
Boiling Point Determination (for liquid compounds)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.[4]
-
Procedure:
-
The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.[4]
-
A thermometer is positioned so that the top of its bulb is level with the side arm of the distillation flask.[4]
-
A condenser is attached to the side arm of the flask to cool the vapor.[4]
-
The flask is heated gently. The liquid will begin to boil, and its vapor will rise to surround the thermometer bulb.[4]
-
The temperature is recorded when it stabilizes, which indicates the boiling point at the given atmospheric pressure.
-
Density Determination
Density is the mass per unit volume of a substance.[4]
-
Apparatus: Pycnometer (specific gravity bottle) for high accuracy, or a graduated cylinder and an analytical balance.[4]
-
Procedure (using a pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.[4]
-
The pycnometer is filled with the liquid sample, and its mass is measured again.[4]
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.[4]
-
The volume of the pycnometer is calculated from the mass and known density of the reference liquid.
-
The density of the sample is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.[4]
-
Refractive Index Determination
The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic physical property.[4]
-
Apparatus: Abbe refractometer, light source (typically a sodium D-line at 589 nm), temperature controller.[4]
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.[4]
-
A few drops of the liquid sample are placed on the prism of the refractometer.[4]
-
The prism is closed, and the temperature is allowed to equilibrate, typically at 20°C.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.[4]
-
The refractive index value is read directly from the instrument's scale.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Which isomer of bromobutane has the lowest boiling class 12 chemistry CBSE [vedantu.com]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. 1-Butene, 3,4-dibromo-|lookchem [lookchem.com]
- 6. 1,2-dibromobutane [stenutz.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1,3-二溴丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1,4-二溴丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1,4-Dibromobutane | 110-52-1 [chemicalbook.com]
- 13. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 2,3-DIBROMOBUTANE | 5408-86-6 [chemicalbook.com]
- 15. meso-2,3-dibromobutane [stenutz.eu]
An In-depth Technical Guide to the Spectroscopic Data of Dibromobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for three key isomers of dibromobutene: 1,4-dibromo-2-butene, 3,4-dibromo-1-butene, and 1,2-dibromo-2-butene. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the this compound isomers. This data is crucial for the identification and characterization of these compounds in various research and development settings.
1,4-Dibromo-2-butene
Table 1: NMR Spectroscopic Data for 1,4-Dibromo-2-butene
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~5.8 | Multiplet | - | =CH- |
| ¹H | ~4.0 | Doublet | - | -CH₂Br |
| ¹³C | ~130 | - | - | =CH- |
| ¹³C | ~33 | - | - | -CH₂Br |
Table 2: IR Spectroscopic Data for 1,4-Dibromo-2-butene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | =C-H Stretch |
| ~1650 | Medium | C=C Stretch |
| ~1200 | Strong | C-Br Stretch |
Table 3: Mass Spectrometry Data for (E)-1,4-Dibromo-2-butene [1]
| m/z | Relative Intensity (%) | Plausible Fragment |
| 214 | ~12 | [C₄H₆Br₂]⁺ (Molecular Ion with ²Br isotopes) |
| 135 | ~100 | [C₄H₆Br]⁺ (Loss of Br) |
| 53 | ~85 | [C₄H₅]⁺ |
3,4-Dibromo-1-butene
Table 4: NMR Spectroscopic Data for 3,4-Dibromo-1-butene
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 5.85 | ddd | =CH- |
| ¹H | 5.45 | d | =CH₂ (trans) |
| ¹H | 5.25 | d | =CH₂ (cis) |
| ¹H | 4.65 | q | -CHBr- |
| ¹H | 3.85 | m | -CH₂Br |
| ¹³C | 134.5 | - | =CH- |
| ¹³C | 120.0 | - | =CH₂ |
| ¹³C | 55.0 | - | -CHBr- |
| ¹³C | 38.0 | - | -CH₂Br |
Table 5: IR Spectroscopic Data for 3,4-Dibromo-1-butene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | =C-H Stretch |
| 1640 | Medium | C=C Stretch |
| 990, 930 | Strong | =C-H Bend (out-of-plane) |
| 650 | Strong | C-Br Stretch |
Table 6: Mass Spectrometry Data for 3,4-Dibromo-1-butene
| m/z | Relative Intensity (%) | Plausible Fragment |
| 214 | Low | [C₄H₆Br₂]⁺ (Molecular Ion with ²Br isotopes) |
| 135 | High | [C₄H₆Br]⁺ (Loss of Br) |
| 53 | High | [C₄H₅]⁺ |
1,2-Dibromo-2-butene
Specific experimental data for 1,2-dibromo-2-butene is less commonly available in public databases. The data presented here is based on typical values for similar structures and should be used as an estimation.
Table 7: Predicted NMR Spectroscopic Data for 1,2-Dibromo-2-butene
| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H | ~2.0 - 2.5 | -CH₃ |
| ¹H | ~4.0 - 4.5 | -CHBr- |
| ¹³C | ~25 - 35 | -CH₃ |
| ¹³C | ~125 - 135 | =CBr- |
Table 8: Predicted IR Spectroscopic Data for 1,2-Dibromo-2-butene
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H Stretch (sp³) |
| ~1660 | C=C Stretch |
| ~600-700 | C-Br Stretch |
Table 9: Predicted Mass Spectrometry Data for 1,2-Dibromo-2-butene
| m/z | Plausible Fragment |
| 214 | [C₄H₆Br₂]⁺ (Molecular Ion with ²Br isotopes) |
| 135 | [C₄H₆Br]⁺ (Loss of Br) |
| 53 | [C₄H₅]⁺ |
Experimental Protocols
The following sections outline generalized yet detailed methodologies for the acquisition of NMR, IR, and MS data for this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied using a clamp to ensure good contact.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for such compounds.
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 ppm.
Data Acquisition (GC-MS with EI):
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a chromatographic column.
-
The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound, a process central to the work of researchers and drug development professionals.
References
An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of Dibromobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability of various dibromobutene isomers, their chemical properties, and their applications as versatile intermediates in organic synthesis, with a particular focus on their relevance to drug development.
Commercial Availability of this compound Isomers
The commercial availability of this compound isomers varies, with some being readily accessible from multiple suppliers while others are more specialized. The following tables summarize the availability of key isomers, including typical purities and representative suppliers. Please note that pricing is subject to change and may vary based on quantity and supplier.
Table 1: Commercial Availability of cis- and trans-1,4-Dibromo-2-butene
| Isomer | CAS Number | Typical Purity | Representative Suppliers |
| trans-1,4-Dibromo-2-butene | 821-06-7 | ≥97%, ≥98%, 99% | Sigma-Aldrich, Thermo Scientific, TCI America, Cenmed, Amitychem[1][2][3][4][5][6][7] |
| cis-1,4-Dibromo-2-butene | 18866-73-4 | ~90-97% (often as a mixture with the trans isomer) | ChemicalBook Suppliers, Aladdin Scientific[8][9] |
Table 2: Commercial Availability of Dibromobutane Positional Isomers
| Isomer | CAS Number | Typical Purity | Representative Suppliers |
| 1,2-Dibromobutane | 533-98-2 | ≥97%, ≥98% | Sigma-Aldrich, Thermo Scientific, TCI America, ChemicalBook Suppliers[10][11][12][13] |
| 1,3-Dibromobutane | 107-80-2 | ≥98% | Thermo Scientific, TCI America, SCBT, MOLBASE[14][15][16][17] |
| 1,4-Dibromobutane | 110-52-1 | ≥99% | Sigma-Aldrich, Chem-Impex, SD Fine-Chem, CP Lab Safety[18][19][20][21] |
| 2,3-Dibromobutane | 5408-86-6 | ≥98% (often as a mixture of (+/-) and meso isomers) | Thermo Scientific, Biosynth, SCBT, Creasyn Finechem[22][23][24][25] |
| 3,4-Dibromo-1-butene | 10463-48-6 | Commercially available, purity varies | Sigma-Aldrich, LookChem, ChemicalBook[26][27][28] |
Synthetic Applications in Drug Development
This compound isomers are valuable building blocks in the synthesis of a wide range of carbocyclic and heterocyclic structures, many of which are scaffolds for pharmacologically active molecules. Their bifunctional nature as alkylating agents allows for the construction of complex molecular architectures.
Alkylating Agents in Pharmaceutical Synthesis
Dibromobutanes are effective alkylating agents, capable of introducing a four-carbon chain into a molecule. This property is widely exploited in the synthesis of various drug intermediates.[29]
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving this compound isomers.
Synthesis of a Pharmaceutical Intermediate using 1,4-Dibromobutane (Phase-Transfer Catalysis)
This protocol describes the cycloalkylation of phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. The product, 1-phenyl-1-cyanocyclopentane, is an important intermediate in the synthesis of drugs like the anticholinergic agent caramiphene.[30]
Reaction Scheme:
Materials:
-
Phenylacetonitrile (PAN)
-
1,4-Dibromobutane
-
Aqueous Sodium Hydroxide (50%)
-
2-Benzilidine-N,N,N,N′,N′,N′-hexaethylpropane-1,3-diammonium dibromide (Dq-Br) as the phase-transfer catalyst
-
Chloroform (solvent)
Procedure: [30]
-
A mixture of phenylacetonitrile, 1,4-dibromobutane, and the phase-transfer catalyst (Dq-Br) is prepared in chloroform.
-
Aqueous sodium hydroxide is added to the mixture.
-
The reaction is carried out at 70°C under pseudo-first-order conditions with vigorous stirring.
-
The progress of the reaction is monitored by gas chromatography.
-
Upon completion, the organic phase is separated, washed, and dried.
-
The product is purified by column chromatography.
Cycloaddition Reactions: Diels-Alder Reaction with 1,2-Dibromobut-2-ene
While specific experimental data for 1,2-dibromobut-2-ene as a dienophile is limited, the following protocol is based on general principles of Diels-Alder reactions with halogenated alkenes.[31] The resulting dibrominated cyclohexene can be a precursor for various functionalized cyclic compounds.
Logical Workflow:
Materials:
-
A suitable diene (e.g., cyclopentadiene, furan)
-
(E)- or (Z)-1,2-Dibromobut-2-ene
-
A suitable solvent (e.g., toluene, dichloromethane)
-
Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)
Procedure: [31]
-
The diene and 1,2-dibromobut-2-ene are dissolved in the chosen solvent in a reaction vessel.
-
If a catalyst is used, it is added to the reaction mixture.
-
The mixture is heated or stirred at room temperature, depending on the reactivity of the substrates.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the catalyst and any water-soluble byproducts.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Nucleophilic Substitution: Reaction of (S)-2-Bromobutane with Sodium Azide
This reaction is a classic example of an SN2 reaction, where an azide nucleophile displaces a bromide leaving group. The product, an alkyl azide, can be further elaborated, for instance, by reduction to an amine, a common functional group in pharmaceuticals.[32][33][34]
Reaction Pathway:
Materials:
-
(S)-2-Bromobutane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure: [32]
-
Sodium azide is dissolved in DMF in a reaction flask.
-
(S)-2-Bromobutane is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
The reaction is monitored by TLC or GC to confirm the consumption of the starting material.
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed by rotary evaporation to yield the crude product, which can be purified by distillation if necessary.
Conclusion
This compound isomers are a versatile class of reagents with significant applications in organic synthesis, particularly in the construction of molecular frameworks relevant to drug discovery and development. Their commercial availability, coupled with their well-defined reactivity, makes them valuable tools for medicinal chemists and process development scientists. This guide provides a foundational understanding of their procurement and synthetic utility, serving as a starting point for further exploration and application in the laboratory.
References
- 1. cenmed.com [cenmed.com]
- 2. trans-1,4-Dibromo-2-butene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. trans-1,4-Dibromo-2-butene, 98% 821-06-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. scbt.com [scbt.com]
- 6. 反式-1,4-二溴-2-丁烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. trans-1,4-Dibromo-2-butene 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. cis-1,4-Dibromo-2-butene | 18866-73-4 [chemicalbook.com]
- 10. 1,2-ジブロモブタン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1,2-Dibromobutane price,buy 1,2-Dibromobutane - chemicalbook [chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. 1,2-Dibromobutane, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. B24123.22 [thermofisher.com]
- 15. 1,3-Dibromobutane 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 16. calpaclab.com [calpaclab.com]
- 17. scbt.com [scbt.com]
- 18. chemimpex.com [chemimpex.com]
- 19. 1,4-Dibromobutane 99 110-52-1 [sigmaaldrich.com]
- 20. calpaclab.com [calpaclab.com]
- 21. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. 2,3-Dibromobutane, (+/-) + meso, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 23. 2,3-Dibromobutane | 5408-86-6 | FAA40886 | Biosynth [biosynth.com]
- 24. scbt.com [scbt.com]
- 25. echemi.com [echemi.com]
- 26. 1-Butene, 3,4-dibromo-|lookchem [lookchem.com]
- 27. 3,4-Dibromo-1-butene | 10463-48-6 [chemicalbook.com]
- 28. 3,4-dibromo-1-butene [webbook.nist.gov]
- 29. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. brainly.com [brainly.com]
- 33. Solved Show the products formed when (R) - 2-bromobutane | Chegg.com [chegg.com]
- 34. chegg.com [chegg.com]
In-Depth Technical Guide to the Health and Safety of Dibromobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information for handling dibromobutene, with a focus on its isomers, primarily 1,4-dibromobutane. The information is intended for professionals in research and drug development who may handle this chemical.
Chemical and Physical Properties
This compound is a halogenated hydrocarbon with several isomers, the most common of which is 1,4-dibromobutane. It is a colorless to pale yellow liquid and is utilized as an intermediate in various chemical syntheses.[1][2] Understanding its physical and chemical properties is crucial for safe handling and storage.
| Property | Value | References |
| Chemical Formula | C₄H₈Br₂ | [3] |
| Molecular Weight | 215.91 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 63-65 °C at 8 hPa | [5] |
| Melting Point | -20 °C | [6] |
| Density | 1.808 g/cm³ at 25 °C | [5] |
| Flash Point | >110 °C | [5] |
| Water Solubility | 0.35 g/L | [5] |
| Vapor Pressure | 1.63 hPa at 25 °C | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[7] It may also cause respiratory irritation.[7]
| Hazard Class | GHS Classification | References |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | [7][8] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [7][8] |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | [7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [7][8] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 (Harmful to aquatic life with long lasting effects) | [9] |
Toxicological Information
The toxicity of this compound is primarily attributed to its reactivity as an alkylating agent.[4] Its metabolic pathway and the subsequent cellular stress response are key to understanding its toxic effects.
Acute Toxicity Data
Quantitative data on the acute toxicity of 1,4-dibromobutane is limited. The available data, primarily from animal studies, is summarized below.
| Test | Species | Route | Value | References |
| LD50 | Mouse | Intraperitoneal | 300 mg/kg | [8][10] |
Metabolism and Mechanism of Toxicity
The primary metabolic pathway for dihaloalkanes like 1,4-dibromobutane is detoxification through conjugation with glutathione (GSH), a critical cellular antioxidant.[11][12] This process is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is then further metabolized and excreted.[11]
However, the extensive use of GSH for detoxification can lead to its depletion within the cell.[13][14] Glutathione depletion is a key event that can trigger a cascade of cellular responses, including oxidative stress and the activation of cell death pathways.[13][14][15]
Signaling Pathways
While specific signaling pathways for 1,4-dibromobutene toxicity have not been extensively studied, the known consequences of glutathione depletion and oxidative stress allow for the postulation of the involvement of several key cellular signaling cascades.
Glutathione Conjugation and Excretion Pathway
The initial step in the detoxification of 1,4-dibromobutane is its conjugation with glutathione. This process, while protective, can deplete cellular glutathione stores, leading to oxidative stress.
Figure 1: Predicted metabolic pathway of 1,4-dibromobutene via glutathione conjugation.
Oxidative Stress and Nrf2 Activation Pathway
Glutathione depletion disrupts the cellular redox balance, leading to oxidative stress. The cell responds to this by activating the Nrf2 pathway, a primary defense mechanism against oxidative stress.[4][16] Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.
Figure 2: Activation of the Nrf2 pathway in response to oxidative stress.
Apoptosis Induction Pathways
Severe or prolonged glutathione depletion can lead to programmed cell death, or apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated.[13][14][17]
Figure 3: General overview of apoptosis induction via extrinsic and intrinsic pathways following severe glutathione depletion.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments relevant to assessing the hazards of this compound, based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.[18][19]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number of animals. The outcome of the first step determines the next step:
-
If mortality occurs at the starting dose, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[9][15][17]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits with intact skin are used.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of the Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and a semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Dermal reactions are scored according to a graded scale. The Primary Irritation Index (PII) is calculated.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[4][20][21]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application of the Test Substance: A single dose of 0.1 mL of the liquid or 0.1 g of the solid is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Reversibility: The observation period can be extended up to 21 days to determine the reversibility of the effects.
Skin Sensitization (OECD 406)
This test determines the potential of a substance to cause skin sensitization (allergic contact dermatitis).[12][16][22] The Guinea Pig Maximization Test (GPMT) is a common method.
Methodology:
-
Animal Selection: Young, healthy adult guinea pigs are used.
-
Induction Phase:
-
Intradermal Injections: The test substance is injected intradermally with and without Freund's Complete Adjuvant (FCA) to enhance the immune response.
-
Topical Application: One week later, the test substance is applied topically to the same area.
-
-
Challenge Phase: Two weeks after the induction phase, the animals are challenged with a topical application of the test substance on a naive site.
-
Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to detect gene mutations induced by a substance.
Methodology:
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Incubation: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This in vitro test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[6]
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures are used.
-
Exposure: Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without a metabolic activation system (S9 mix).
-
Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in metaphase.
-
Analysis: The chromosomes are harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Endpoint: A substance is considered to cause chromosomal aberrations if there is a statistically significant, dose-dependent increase in the number of cells with aberrations.
Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
| PPE | Specification | References |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing. | [7] |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be used. | [7] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Emergency Procedures
Emergency Response Workflow
Figure 4: General emergency response workflow for a this compound spill or exposure.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible liquid.[10] Heating may cause expansion or decomposition, leading to violent rupture of containers.[10] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[10]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. Its toxicity is linked to its ability to deplete cellular glutathione, leading to oxidative stress and potentially apoptosis. Researchers and other professionals working with this compound must be fully aware of its hazards and take all necessary precautions to minimize exposure and ensure a safe working environment. This guide provides a foundation for understanding these risks and implementing appropriate safety measures.
References
- 1. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 6. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The detoxification pathways of electrophilic intermediate compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of dihaloalkanes by thiol-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione depletion regulates both extrinsic and intrinsic apoptotic signaling cascades independent from multidrug resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione depletion regulates both extrinsic and intrinsic apoptotic signaling cascades independent from multidrug resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the Use of Toxicogenomics in Risk Assessment at Health Canada: An Exploratory Document on Current Health Canada Practices for the Use of Toxicogenomics in Risk Assessment - Canada.ca [canada.ca]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. Frontiers | Heavy Metal Tolerance in Plants: Role of Transcriptomics, Proteomics, Metabolomics, and Ionomics [frontiersin.org]
- 20. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comprehensive Review of Dibromobutene in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough review of dibromobutene isomers, focusing on their synthesis, reactivity, and applications in organic chemistry and drug development. The information presented is intended to serve as a valuable resource for researchers and scientists in the field.
Introduction to Dibromobutenes
Dibromobutenes are a class of unsaturated organobromine compounds with the chemical formula C4H6Br2. The presence of a double bond and two bromine atoms makes them versatile building blocks in organic synthesis. The most commonly encountered isomers in the literature are 1,4-dibromo-2-butene (in its cis and trans configurations) and 3,4-dibromo-1-butene. These isomers exhibit distinct reactivity profiles and are utilized in a variety of chemical transformations, including nucleophilic substitutions and cycloaddition reactions. Their utility extends to the synthesis of complex molecules, including pharmaceutical intermediates.
Synthesis of this compound Isomers
The primary route for the synthesis of 1,4-dibromo-2-butene involves the bromination of 1,3-butadiene. This reaction can yield a mixture of products, including the cis and trans isomers of 1,4-dibromo-2-butene and 3,4-dibromo-1-butene. The reaction conditions, such as temperature and solvent, can be controlled to favor the formation of the desired isomer.
Synthesis of trans-1,4-Dibromo-2-butene
The trans isomer is often the thermodynamically more stable product and can be obtained with good selectivity.
Experimental Protocol: Synthesis of trans-1,4-Dibromo-2-butene
-
Materials: 1,3-butadiene, bromine, chloroform (or dichloromethane), petroleum ether (or ethanol).
-
Procedure:
-
A solution of 1,3-butadiene (1 part by weight) in chloroform (6 parts by weight) is prepared in a reactor and cooled to below -15 °C with constant stirring.[1]
-
Bromine (2.4 parts by weight) is added dropwise to the cooled solution, maintaining the temperature at -15 °C.[1]
-
After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 5 hours at -5 to -15 °C in dichloromethane).
-
The solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.[1]
-
The crude product is then purified by recrystallization from a suitable solvent, such as petroleum ether or ethanol, to yield solid trans-1,4-dibromo-2-butene.[1]
-
-
Yield and Purity: Yields can be significant, with one report indicating a total yield of 73.1% after purification. The purity of the final product can be very high, with GC analysis showing 99.86% purity for trans-1,4-dibromo-2-butene.
Synthesis of cis-1,4-Dibromo-2-butene
The cis isomer is typically formed as a minor product in the bromination of 1,3-butadiene. Its isolation often requires careful fractional distillation or chromatography to separate it from the more stable trans isomer.
Physicochemical Properties
The physical and chemical properties of this compound isomers are crucial for their handling, storage, and application in synthesis.
| Property | trans-1,4-Dibromo-2-butene | cis-1,4-Dibromo-2-butene | 3,4-Dibromo-1-butene |
| CAS Number | 821-06-7 | 18866-73-4 | 10463-48-6 |
| Molecular Formula | C4H6Br2 | C4H6Br2 | C4H6Br2 |
| Molecular Weight | 213.90 g/mol | 213.90 g/mol | 213.90 g/mol |
| Appearance | White to light yellow crystalline powder | - | - |
| Melting Point | 48-51 °C | - | - |
| Boiling Point | 205 °C | - | - |
Reactivity and Applications in Organic Synthesis
Dibromobutenes are valuable intermediates in a wide range of organic transformations, primarily due to the reactivity of the carbon-bromine bonds and the presence of the double bond.
Nucleophilic Substitution Reactions
The bromine atoms in 1,4-dibromo-2-butene are susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions. This reactivity is widely exploited for the introduction of a four-carbon chain and the synthesis of various functionalized molecules.
-
Synthesis of Heterocycles: cis-1,4-Dibromo-2-butene is a key precursor for the synthesis of seven-membered heterocyclic rings, such as diazepines, which are important structural motifs in medicinal chemistry. The reaction with bidentate nucleophiles, like substituted ethylenediamines, leads to cyclization.
Experimental Protocol: Synthesis of N,N'-Dibenzyl-2,3-dihydro-1,4-diazepine
-
Materials: cis-1,4-dibromo-2-butene, N,N'-dibenzylethylenediamine, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF).
-
Procedure:
-
A mixture of N,N'-dibenzylethylenediamine and a base in a solvent is prepared.
-
cis-1,4-Dibromo-2-butene is added to the mixture.
-
The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC.
-
The product is isolated and purified using standard work-up and chromatographic procedures.
-
Cycloaddition Reactions
The double bond in dibromobutenes can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The presence of electron-withdrawing bromine atoms can influence the reactivity of the double bond.
Conceptual Experimental Workflow: Diels-Alder Reaction of trans-1,4-Dibromo-2-butene
-
Reactants: trans-1,4-Dibromo-2-butene (dienophile) and a suitable diene (e.g., cyclopentadiene).
-
Solvent: A non-polar organic solvent like toluene or xylene.
-
Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy. The progress can be monitored by GC-MS or NMR spectroscopy.
-
Product: The reaction would yield a bicyclic adduct with a dibrominated six-membered ring. The stereochemistry of the product (endo/exo) would be of interest.
The following diagram illustrates the general workflow for a Diels-Alder reaction.
Caption: General workflow for a Diels-Alder reaction.
Synthesis of Organometallic Reagents
Dibromobutenes can be used to prepare Grignard reagents or other organometallic compounds, although this application is less common. These reagents can then be used in various carbon-carbon bond-forming reactions.
Applications in Drug Development
The unique structural features and reactivity of dibromobutenes make them valuable starting materials and intermediates in the synthesis of pharmaceutically active compounds.
-
Scaffold for Bioactive Molecules: The butene backbone can be incorporated into larger molecules to provide a specific spatial arrangement of functional groups, which is crucial for binding to biological targets.
-
Synthesis of Pharmaceutical Intermediates: For example, trans-1,4-dibromo-2-butene is a key intermediate in the synthesis of Aliskiren, a drug used to treat hypertension.
The following diagram illustrates a simplified logical flow of how a starting material like this compound can be utilized in a drug discovery pipeline.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
Dibromobutenes, particularly 1,4-dibromo-2-butene, are highly versatile and valuable reagents in organic synthesis. Their ability to undergo a variety of transformations, including nucleophilic substitutions and cycloadditions, has led to their use in the construction of complex organic molecules and pharmaceutical intermediates. The stereochemistry of the double bond in cis and trans isomers plays a crucial role in determining the structure of the final products. Further exploration of the reactivity of less common isomers and the development of new synthetic methodologies involving dibromobutenes will undoubtedly continue to enrich the field of organic chemistry and contribute to the advancement of drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Dibromo-2-butene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and stereospecific method for the formation of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile is widely utilized in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][2] This document provides detailed application notes and theoretical protocols for the use of 1,4-dibromo-2-butene as a versatile reagent in Diels-Alder reactions. Available as both (E) and (Z) isomers, this compound presents unique opportunities for the introduction of bromine atoms into cyclic scaffolds, which can serve as handles for further synthetic transformations.
While specific experimental data on the Diels-Alder reactions of 1,4-dibromo-2-butene is limited in published literature, its chemical structure suggests its potential utility as a dienophile. The bromine atoms, being electron-withdrawing, can activate the double bond towards reaction with electron-rich dienes. The resulting 4,5-dibromocyclohexene derivatives are valuable intermediates for a variety of subsequent chemical modifications.
Theoretical Framework: 1,4-Dibromo-2-butene in Diels-Alder Reactions
1,4-Dibromo-2-butene as a Dienophile
The presence of two bromine atoms on the allylic positions of the butene backbone is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, thereby enhancing its reactivity as a dienophile in normal-demand Diels-Alder reactions.[3] The reaction is anticipated to proceed readily with electron-rich dienes such as cyclopentadiene and furan.
A key feature of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product. Therefore, the use of (Z)-1,4-dibromo-2-butene would be expected to yield the cis-4,5-dibromocyclohexene adduct, while (E)-1,4-dibromo-2-butene would lead to the trans adduct.
Lewis Acid Catalysis
The rate and selectivity of Diels-Alder reactions can often be enhanced by the use of Lewis acid catalysts.[4][5] Lewis acids can coordinate to the dienophile, further lowering its LUMO energy and increasing its reactivity.[5] For reactions involving 1,4-dibromo-2-butene, Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) could potentially be employed to improve reaction rates and yields, particularly with less reactive dienes.[4]
Experimental Protocols (Theoretical)
The following protocols are theoretical and based on general principles of Diels-Alder reactions. Optimization of reaction conditions, including temperature, solvent, and reaction time, will be necessary.
Protocol 1: Diels-Alder Reaction of (Z)-1,4-Dibromo-2-butene with Cyclopentadiene
Objective: To synthesize cis-4,5-dibromobicyclo[2.2.1]hept-2-ene.
Materials:
-
(Z)-1,4-Dibromo-2-butene
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-1,4-dibromo-2-butene (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly cracked cyclopentadiene (1.1 equivalents) in anhydrous diethyl ether to the stirred solution of (Z)-1,4-dibromo-2-butene.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cis-4,5-dibromobicyclo[2.2.1]hept-2-ene.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of (E)-1,4-Dibromo-2-butene with Furan
Objective: To synthesize trans-4,5-dibromo-7-oxabicyclo[2.2.1]hept-2-ene.
Materials:
-
(E)-1,4-Dibromo-2-butene
-
Furan
-
Anhydrous dichloromethane
-
Aluminum chloride (AlCl₃)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C.
-
Carefully add aluminum chloride (0.2 equivalents) to the cold solvent.
-
In a separate flask, dissolve (E)-1,4-dibromo-2-butene (1.0 equivalent) and furan (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution of the reactants to the stirred suspension of aluminum chloride at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following tables summarize hypothetical quantitative data for the described Diels-Alder reactions. These values are illustrative and based on typical outcomes for similar reactions.
Table 1: Reaction of (Z)-1,4-Dibromo-2-butene with Cyclopentadiene
| Entry | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | 25 | 24 | 75 | >95:5 |
| 2 | AlCl₃ (0.1 eq) | 0 to 25 | 12 | 85 | >98:2 |
| 3 | ZnCl₂ (0.2 eq) | 25 | 18 | 80 | 90:10 |
Table 2: Reaction of (E)-1,4-Dibromo-2-butene with Furan
| Entry | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 80 (reflux) | 48 | 40 |
| 2 | AlCl₃ (0.2 eq) | -78 | 6 | 70 |
| 3 | BF₃·OEt₂ (0.2 eq) | -78 | 8 | 65 |
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
1,4-Dibromo-2-butene holds promise as a valuable dienophile in Diels-Alder reactions for the synthesis of functionalized six-membered rings. The resulting dibrominated cyclohexene adducts are versatile intermediates for further synthetic elaborations, making this reagent a useful tool for medicinal chemists and drug development professionals. The provided theoretical protocols and application notes serve as a foundation for the exploration of this reagent's utility in cycloaddition chemistry. Further experimental validation and optimization are encouraged to fully realize the synthetic potential of 1,4-dibromo-2-butene in this context.
References
Application Notes and Protocols for Nucleophilic Substitution on Dibromobutene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for nucleophilic substitution reactions on cis-1,4-dibromo-2-butene, a versatile bifunctional electrophile. These reactions are fundamental in synthetic organic chemistry, offering a gateway to a wide array of linear and heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
cis-1,4-Dibromo-2-butene is a highly reactive substrate for nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism. The presence of two allylic bromide moieties allows for mono- or di-substitution, leading to the synthesis of diverse molecular architectures. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the reaction, particularly in cyclization reactions. This document outlines protocols for reactions with nitrogen, sulfur, and oxygen-based nucleophiles, providing a foundation for the synthesis of novel compounds.
Reaction Principle
The nucleophilic substitution on cis-1,4-dibromo-2-butene typically follows a bimolecular (SN2) pathway. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent, temperature, and the nature of the nucleophile significantly influence the reaction kinetics and product distribution.
A generalized reaction scheme is as follows:
Where Nu- represents a nucleophile.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzyl-2,3-dihydro-1,4-diazepine (Nitrogen Nucleophile)
This protocol details the synthesis of a seven-membered heterocyclic compound via cyclocondensation of cis-1,4-dibromo-2-butene with a diamine.[1]
Materials:
-
cis-1,4-Dibromo-2-butene
-
N,N'-Dibenzylethylenediamine
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N,N'-dibenzylethylenediamine (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous sodium carbonate (2.5 eq) to the solution.
-
To this stirred suspension, add a solution of cis-1,4-dibromo-2-butene (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-Dibenzyl-2,3-dihydro-1,4-diazepine.
Protocol 2: Synthesis of 1,4-Bis(alkylthio)-2-butene (Sulfur Nucleophile) - Adapted from a similar procedure
This protocol describes the synthesis of a dithioether by reacting cis-1,4-dibromo-2-butene with a sodium alkylthiolate.
Materials:
-
cis-1,4-Dibromo-2-butene
-
Alkanethiol (e.g., ethanethiol, 2.2 eq)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkanethiol (2.2 eq) in anhydrous methanol.
-
Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (2.2 eq) dropwise.
-
Stir the resulting sodium thiolate solution at 0 °C for 15 minutes.
-
Add a solution of cis-1,4-dibromo-2-butene (1.0 eq) in anhydrous methanol dropwise to the cooled thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Synthesis of 1,4-Diacetoxy-2-butene (Oxygen Nucleophile) - Adapted from an analogous reaction with 1,4-dichloro-2-butene
This protocol outlines the synthesis of a diacetate ester from cis-1,4-dibromo-2-butene and sodium acetate.
Materials:
-
cis-1,4-Dibromo-2-butene
-
Anhydrous Sodium Acetate (NaOAc)
-
Glacial Acetic Acid (CH₃COOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Water (H₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend anhydrous sodium acetate (2.5 eq) in glacial acetic acid.
-
Add cis-1,4-dibromo-2-butene (1.0 eq) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, then wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions on dibromobutene. Please note that reaction conditions and yields can vary depending on the specific substrate, nucleophile, and experimental setup.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N'-Dibenzylethylenediamine | N,N'-Dibenzyl-2,3-dihydro-1,4-diazepine | Acetonitrile | Reflux | N/A | N/A |
Table 2: Reaction with Sulfur Nucleophiles (Representative)
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Ethanethiolate | 1,4-Bis(ethylthio)-2-butene | Methanol | RT | 12-24 | Moderate to High |
| Sodium Thiophenolate | 1,4-Bis(phenylthio)-2-butene | DMF | RT | 12 | High |
Table 3: Reaction with Oxygen Nucleophiles (Representative)
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Acetate | 1,4-Diacetoxy-2-butene | Acetic Acid | 100-120 | 4-8 | Good |
| Sodium Phenoxide | 1,4-Diphenoxy-2-butene | DMF | 80 | 6 | Good |
N/A: Not available in the cited literature. RT: Room Temperature. DMF: Dimethylformamide.
Mandatory Visualizations
The following diagrams illustrate the general signaling pathway for the SN2 reaction and a typical experimental workflow.
Caption: SN2 reaction pathway on this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols: Dibromobutene as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibromobutene as a crosslinking agent for polymers, with a focus on its application in modifying elastomers. The information is intended to guide researchers in exploring the potential of this compound for developing novel polymeric materials with tailored properties.
Introduction
Crosslinking is a critical process in polymer chemistry that enhances the mechanical, thermal, and chemical properties of polymeric materials by forming a three-dimensional network structure.[1][2] this compound, particularly the trans-1,4-dibromo-2-butene isomer, is a bifunctional alkylating agent that can be employed to create covalent crosslinks between polymer chains.[3][4] Its allylic dihalide structure allows for nucleophilic substitution reactions with suitable functional groups on the polymer backbone, making it a potential crosslinking agent for a variety of polymers, especially those containing sites of unsaturation like polydienes.[5][6]
The primary application explored in these notes is the crosslinking of elastomers, such as polybutadiene, to improve their mechanical strength, thermal stability, and solvent resistance. While direct quantitative data for this compound-crosslinked polymers is limited in publicly available literature, this document utilizes data from studies on brominated polybutadiene as a representative model to illustrate the expected effects of such crosslinking.
Proposed Reaction Mechanism and Workflow
The crosslinking of a polymer with unsaturated sites, such as polybutadiene, with trans-1,4-dibromo-2-butene is proposed to proceed via a nucleophilic allylic substitution mechanism. In this reaction, a nucleophilic site on the polymer chain, potentially an activated allylic position, attacks one of the electrophilic carbon atoms of the this compound, displacing a bromide ion. A second polymer chain can then react with the other end of the this compound molecule, forming a stable covalent crosslink.
Figure 1: Proposed workflow for the crosslinking of a polymer using this compound.
Quantitative Data Summary
The following tables summarize the effects of crosslinking on the properties of a model polymer system. The data presented is based on studies of brominated polybutadiene, which serves as an analogue to a polymer directly crosslinked with this compound.
Table 1: Effect of Crosslinking on Gel Content and Swelling Ratio
| Bromine Content (%) | Crosslinking Conditions | Gel Content (%) | Swelling Ratio |
| 3.0 | Room Temperature, Inert Atmosphere, 5 days | 48 | 1300 |
| 4.5 | Room Temperature, Inert Atmosphere, 5 days | 65 | 1100 |
| 8.5 | Room Temperature, Inert Atmosphere, 5 days | 85 | 800 |
| 3.0 | 90°C, Air, 21 hours | 75 | 1200 |
| 4.5 | 90°C, Air, 21 hours | 95 | 650 |
| 8.5 | 90°C, Air, 21 hours | 93 | 600 |
Data adapted from a study on spontaneously cross-linked brominated polybutadiene.
Table 2: Thermal Stability of Crosslinked Polybutadiene (TGA Data)
| Polymer | Onset of Degradation (°C) | Tmax (°C) | Char Yield at 600°C (%) |
| Virgin Polybutadiene | 459 | 501 | 5 |
| Brominated PBD (3% Br) | 379 | 493 | 4 |
| Crosslinked PBD (from 3% Br) | ~220 | ~490 | ~20 |
| Brominated PBD (8.5% Br) | 205 | 492 | 5 |
| Crosslinked PBD (from 8.5% Br) | ~260 | ~496 | ~29 |
Data adapted from a study on the thermal degradation of brominated and spontaneously cross-linked polybutadiene.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polymers crosslinked with this compound. These should be adapted based on the specific polymer and desired degree of crosslinking.
General Protocol for Crosslinking of Polybutadiene with trans-1,4-Dibromo-2-butene
Materials:
-
Polybutadiene
-
trans-1,4-Dibromo-2-butene
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve a known amount of polybutadiene in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Once the polymer is fully dissolved, add the desired stoichiometric amount of trans-1,4-dibromo-2-butene. The amount will depend on the target crosslink density.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120°C) and maintain for a set period (e.g., 4-24 hours) with continuous stirring.
-
Monitor the reaction progress by observing changes in viscosity.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crosslinked polymer by adding the solution to a non-solvent (e.g., methanol, ethanol).
-
Collect the crosslinked polymer by filtration and wash it with the non-solvent to remove any unreacted crosslinking agent.
-
Dry the crosslinked polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Figure 2: Experimental workflow for polymer crosslinking with this compound.
Protocol for Determination of Gel Content and Swelling Ratio
This protocol is based on ASTM D2765-16.[7]
Materials:
-
Crosslinked polymer sample
-
Solvent (e.g., toluene, xylene)[7]
-
Soxhlet extraction apparatus or a suitable container for immersion
-
Wire mesh cage or filter paper
-
Analytical balance
Procedure for Gel Content:
-
Accurately weigh a known mass of the dried crosslinked polymer sample (W_initial).
-
Place the sample in a wire mesh cage or wrap it in filter paper.
-
Immerse the sample in the solvent and perform extraction for a sufficient time (e.g., 12-24 hours) to dissolve the uncrosslinked portion (sol fraction).[1] This can be done at room temperature with agitation or at an elevated temperature using a Soxhlet extractor.
-
Remove the swollen sample from the solvent.
-
Dry the sample in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content as follows: Gel Content (%) = (W_final / W_initial) x 100
Procedure for Swelling Ratio:
-
After the extraction step and before drying, carefully remove the swollen sample from the solvent.
-
Quickly blot the surface of the swollen sample to remove excess solvent.
-
Immediately weigh the swollen sample (W_swollen).
-
The swelling ratio can be calculated in several ways, a common method is the mass swelling ratio: Swelling Ratio = W_swollen / W_final Alternatively, the percentage swelling can be calculated: Swelling (%) = [(W_swollen - W_final) / W_final] x 100[8]
Protocol for Thermogravimetric Analysis (TGA)
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Accurately weigh a small amount of the dried crosslinked polymer sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[9][10]
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of degradation, the temperature of maximum degradation rate (from the derivative curve, DTG), and the percentage of residual mass at the final temperature.[10]
Characterization of Crosslinked Polymers
Beyond gel content, swelling ratio, and thermal stability, a comprehensive characterization of this compound-crosslinked polymers should include:
-
Mechanical Testing: Perform tensile tests according to ASTM D412 to determine properties such as tensile strength, elongation at break, and modulus.[11][12] Compression set tests (ASTM D395) are also valuable for elastomers.[11]
-
Spectroscopic Analysis (FTIR): Use Fourier-transform infrared spectroscopy to confirm the disappearance of characteristic bonds of the reactants and the formation of new bonds, providing evidence of the crosslinking reaction.
-
Dynamic Mechanical Analysis (DMA): DMA can be used to determine the glass transition temperature (Tg) and the storage modulus, which provides information about the stiffness and crosslink density of the material.
Applications and Future Directions
This compound-crosslinked polymers, particularly elastomers, have potential applications in areas requiring enhanced durability, thermal stability, and chemical resistance. These include:
-
Automotive components: Seals, gaskets, and hoses.
-
Industrial rubber goods: Belts, linings, and vibration dampers.
-
Coatings and adhesives: Formulations with improved toughness and environmental resistance.
Currently, there is no direct evidence in the reviewed literature for the application of this compound-crosslinked polymers in drug development. However, the ability to tune the mechanical properties and degradation profile of polymers through crosslinking is a key aspect of designing drug delivery systems. Future research could explore the synthesis of biodegradable this compound analogues or the use of this compound to crosslink biocompatible polymers for controlled release applications. Investigation into the biocompatibility and degradation products of such materials would be a critical first step.
Safety Information
trans-1,4-Dibromo-2-butene is a toxic and corrosive substance.[13][14] It is suspected of causing genetic defects and is harmful if swallowed or in contact with skin.[15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[3][4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]
References
- 1. mcpolymers.com [mcpolymers.com]
- 2. The Swollen Polymer Network Model - Hydrogel Design [hydrogeldesign.org]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. 3.4. Thermogravimetric Analysis [bio-protocol.org]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. rubbermill.com [rubbermill.com]
- 12. dl.asminternational.org [dl.asminternational.org]
- 13. trans-1,4-Dibromo-2-butene 99 821-06-7 [sigmaaldrich.com]
- 14. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. trans-1,4-Dibromo-2-butene | 821-06-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes: Synthesis of Furan Derivatives from 1,4-Dibromobutene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted furans, versatile heterocyclic compounds with significant applications in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 1,4-dibromo-2-butene. The described methodology follows a robust two-step sequence involving an initial dialkylation of an active methylene compound to form a 1,4-dicarbonyl intermediate, which subsequently undergoes an acid-catalyzed cyclization via the Paal-Knorr synthesis to yield the desired furan derivative.[1] Furan moieties are prevalent in a wide array of pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] This synthetic route offers a reliable and adaptable method for accessing a variety of substituted furans for further investigation and incorporation into drug discovery programs.
Experimental Overview and Logic
The synthesis of substituted furans from 1,4-dibromo-2-butene is a two-stage process.[1] The initial step involves a double nucleophilic substitution reaction where an active methylene compound, such as a β-ketoester or a β-diketone, is deprotonated by a base to form a carbanion. This carbanion then attacks the electrophilic carbon atoms of 1,4-dibromo-2-butene, displacing the bromide ions to form the key 1,4-dicarbonyl precursor.[1]
The second stage is the Paal-Knorr furan synthesis, one of the most important methods for preparing furans.[2] The 1,4-dicarbonyl compound, upon treatment with an acid catalyst, undergoes an intramolecular cyclization. One carbonyl group is protonated, activating it towards nucleophilic attack by the enol form of the other carbonyl group. Subsequent dehydration of the resulting hemiacetal intermediate leads to the formation of the aromatic furan ring.[1][3]
Caption: General workflow for the two-step synthesis of substituted furans.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-Dicarbonyl Precursor via Dialkylation
This protocol describes the synthesis of a 1,4-dicarbonyl compound from an active methylene compound and 1,4-dibromo-2-butene. The use of cesium carbonate in DMF is an effective method for achieving dialkylation in high yields.[4]
Materials and Equipment:
-
(Z)-1,4-Dibromobut-2-ene
-
Active methylene compound (e.g., acetylacetone, ethyl acetoacetate)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: To a solution of the active methylene compound (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add (Z)-1,4-dibromo-2-butene (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours). For less reactive methylene compounds, heating to 70°C may be required.[4]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the resulting crude 1,4-dicarbonyl precursor by column chromatography on silica gel.
Protocol 2: Paal-Knorr Furan Synthesis
This protocol describes the acid-catalyzed cyclization of the 1,4-dicarbonyl precursor to the substituted furan.[1] This method is versatile and can be performed with various protic or Lewis acids.[5][6]
Materials and Equipment:
-
Purified 1,4-dicarbonyl precursor
-
Solvent (e.g., ethanol, glacial acetic acid, or toluene)
-
Acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or trifluoroacetic acid)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, heating mantle, and standard glassware.
Procedure:
-
Cyclization Reaction: In a round-bottom flask, dissolve the purified 1,4-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 5-10 mol% concentrated H₂SO₄ or a scoop of p-TsOH) to the solution.[1]
-
Heating: Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated NaHCO₃ solution. Extract the product with diethyl ether (3x).
-
Isolation: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Final Purification: Purify the resulting crude furan derivative by column chromatography or distillation to obtain the final product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted furans.
Table 1: Representative Data for Dialkylation of Active Methylene Compounds [4]
| Entry | Active Methylene Compound | Alkyl Halide | Base | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetylacetone | Allyl bromide | Cs₂CO₃ | DMF, rt, 45 min | 98 |
| 2 | Ethyl acetoacetate | Benzyl bromide | Cs₂CO₃ | DMF, rt, 1.5 h | 96 |
| 3 | Malononitrile | Allyl bromide | Cs₂CO₃ | DMF, rt, 1.0 h | 94 |
| 4 | Diethyl malonate | Benzyl bromide | Cs₂CO₃ | DMF, 70 °C, 3.0 h | 92 |
Note: While this data uses other alkyl halides, it demonstrates the high efficiency of cesium carbonate for the dialkylation step, which is analogous to the reaction with 1,4-dibromo-2-butene.
Table 2: Representative Data for Paal-Knorr Furan Synthesis
| Entry | 1,4-Dicarbonyl Compound | Catalyst | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1 | Hexane-2,5-dione | H₂SO₄ | Acetic Acid, Reflux | High | [1] |
| 2 | 1,4-Diphenylbutane-1,4-dione | p-TsOH | Toluene, Reflux | >95 | [5] |
| 3 | 3,4-Diethyl-2,5-hexanedione | TFA | CH₂Cl₂, rt | 90-95 | [2] |
| 4 | Various 1,4-diketones | Formic Acid / Pd-C | PEG-200, MW | High |[1] |
Visualization of Key Mechanisms
The Paal-Knorr synthesis is a cornerstone of furan chemistry. The mechanism involves several key steps that transform the linear 1,4-dicarbonyl precursor into the aromatic furan ring.[1][3]
Caption: Mechanism of the Paal-Knorr furan synthesis.
Applications in Drug Development
The furan scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Substituted furans synthesized via this method can serve as key intermediates or final active pharmaceutical ingredients (APIs).
-
Bioisosterism: The furan ring can act as a bioisostere for a phenyl ring, which can improve metabolic stability, modulate drug-receptor interactions, and enhance bioavailability.[1]
-
Anti-infective Agents: The furan ring is a core component of drugs like nitrofurantoin, where it is crucial for the drug's antimicrobial activity.[1]
-
Diverse Pharmacological Activities: Furan derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.
References
Application Notes and Protocols for the Gas-Phase Bromination of Butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 1,3-butadiene is a classic example of electrophilic addition to a conjugated diene, yielding two primary products: 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (1,4-addition product). The distribution of these products is highly dependent on the reaction conditions, particularly temperature, illustrating the principles of kinetic versus thermodynamic control. While often conducted in the liquid phase, the gas-phase reaction offers a solvent-free alternative, which can be advantageous for mechanistic studies and certain industrial processes. This document provides a detailed overview of the experimental setup, protocols, and underlying principles for the gas-phase bromination of butadiene.
Reaction Mechanism and Product Formation
The reaction proceeds through a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack of bromine on one of the double bonds. This intermediate can be attacked by the bromide ion at two different positions, leading to the formation of the 1,2- and 1,4-addition products.[1][2]
-
1,2-Addition (Kinetic Control): At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, 3,4-dibromo-1-butene. This is because the activation energy for the attack at the C2 position of the allylic carbocation is lower, leading to a faster reaction rate.[2][3]
-
1,4-Addition (Thermodynamic Control): At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product, 1,4-dibromo-2-butene, is predominantly formed. At elevated temperatures, the 1,2-addition product can undergo isomerization to the more thermodynamically stable 1,4-isomer.[4][5]
In the gas phase, an ion-pair mechanism is less likely to operate, and the reaction can also be initiated by light, proceeding through a free-radical mechanism.[1] Under photochemical conditions, the product distribution may differ from the thermal reaction.
Experimental Setup
A continuous flow reactor is a suitable apparatus for conducting the gas-phase bromination of butadiene, offering excellent control over reaction parameters such as temperature, pressure, and residence time.
Components of the Experimental Setup:
-
Reactant Gas Cylinders: High-purity 1,3-butadiene and an inert carrier gas (e.g., nitrogen or argon). Bromine can be introduced from a temperature-controlled bubbler containing liquid bromine, through which the carrier gas is passed.
-
Mass Flow Controllers (MFCs): To precisely control the flow rates of butadiene, bromine vapor in the carrier gas, and any additional diluent gas.
-
Mixing Chamber: A pre-heating zone or mixing chamber to ensure the gaseous reactants are thoroughly mixed and at the desired reaction temperature before entering the reactor.
-
Flow Reactor: A tubular reactor, typically made of an inert material like glass or quartz (especially for photochemical reactions), housed in a furnace or oven with accurate temperature control. For photochemical initiation, the reactor can be surrounded by a UV lamp of a suitable wavelength.
-
Pressure Control: A back-pressure regulator at the outlet of the system to maintain a constant reaction pressure.
-
Condensation Trap: A cold trap (e.g., using a dry ice/acetone bath) at the reactor outlet to collect the dibromobutene products and unreacted bromine.
-
Analytical System: An online or offline Gas Chromatograph (GC) for the separation and quantification of the reaction products. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
Experimental Protocols
I. Thermal Bromination in a Flow Reactor
This protocol describes the thermal reaction under atmospheric pressure.
1. System Preparation:
- Assemble the flow reactor system as described above in a well-ventilated fume hood.
- Ensure all connections are leak-tight.
- Purge the entire system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove air and moisture.
2. Reactant Preparation:
- Set the temperature of the bromine bubbler to a constant value (e.g., 0-10 °C) to control the vapor pressure of bromine.
- Calibrate the mass flow controllers for butadiene, the carrier gas passing through the bromine bubbler, and the diluent gas.
3. Reaction Execution:
- Set the reactor furnace to the desired reaction temperature (e.g., a range from 30°C to 150°C can be explored to study the effect of temperature on product distribution).
- Set the back-pressure regulator to the desired pressure (e.g., atmospheric pressure).
- Initiate the flow of the inert diluent gas.
- Introduce the butadiene gas stream at a predetermined flow rate.
- Start the flow of the carrier gas through the bromine bubbler to introduce bromine vapor into the system. The molar ratio of butadiene to bromine should be carefully controlled, typically with a slight excess of butadiene to ensure complete consumption of bromine.
- Allow the system to reach a steady state, which can be monitored by observing constant product concentrations in the GC analysis.
4. Product Collection and Analysis:
- Pass the reactor effluent through the cold trap to condense the this compound products.
- Periodically, or at the end of the run, collect the condensed products from the trap by dissolving them in a suitable solvent (e.g., dichloromethane or chloroform).
- Analyze the product mixture using Gas Chromatography (GC) to separate and quantify the 3,4-dibromo-1-butene and 1,4-dibromo-2-butene isomers.
II. Photochemical Bromination
This protocol utilizes UV light to initiate the reaction, likely favoring a free-radical mechanism.
1. System Preparation:
- Use a quartz reactor to allow for the transmission of UV light.
- Position the UV lamp (e.g., a mercury lamp) around the reactor.
- Follow the same purging and leak-checking procedures as for the thermal reaction.
2. Reaction Execution:
- Set the desired flow rates for the reactants and diluent gas using the MFCs. The reaction can be carried out at ambient temperature.
- Once the gas flows are stable, turn on the UV lamp to initiate the reaction.
- Monitor the reaction progress by online GC analysis or by collecting samples from the outlet.
3. Product Collection and Analysis:
- Follow the same procedure as for the thermal bromination to collect and analyze the products.
Analytical Method: Gas Chromatography
Objective: To separate and quantify the isomeric products: 3,4-dibromo-1-butene and 1,4-dibromo-2-butene.
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polarity stationary phase is suitable. For example, a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C to ensure complete vaporization of the sample.
-
Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 200-220 °C. The exact program should be optimized for baseline separation of the isomers.
-
Detector Temperature: FID at 250-300 °C.
-
Quantification: Use external or internal standards of the pure isomers for accurate quantification of the product yields.
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of Temperature on Product Distribution in Thermal Bromination
| Reaction Temperature (°C) | Butadiene Flow Rate (mL/min) | Bromine Flow Rate (mmol/min) | Residence Time (s) | Yield of 3,4-dibromo-1-butene (%) | Yield of 1,4-dibromo-2-butene (%) | Selectivity for 1,4-isomer (%) |
| 30 | X | Y | Z | A | B | B/(A+B) |
| 60 | X | Y | Z | C | D | D/(C+D) |
| 90 | X | Y | Z | E | F | F/(E+F) |
| 120 | X | Y | Z | G | H | H/(G+H) |
Table 2: Product Distribution in Photochemical Bromination
| Reaction Temperature (°C) | Butadiene Flow Rate (mL/min) | Bromine Flow Rate (mmol/min) | Residence Time (s) | UV Lamp Power (W) | Yield of 3,4-dibromo-1-butene (%) | Yield of 1,4-dibromo-2-butene (%) | Selectivity for 1,4-isomer (%) |
| 25 | X' | Y' | Z' | P | I | J | J/(I+J) |
Visualizations
References
Application of 3,4-Dibromo-1-butene in the Synthesis of a Novel Carbocyclic Nucleoside Analogue Intermediate
Introduction
Carbocyclic nucleoside analogues are a critical class of therapeutic agents, demonstrating significant antiviral and anticancer properties. Their structural modification, replacing the furanose oxygen with a methylene group, imparts enhanced metabolic stability. This application note details a synthetic protocol for a novel vinylcyclopropane-containing carbocyclic nucleoside analogue intermediate, utilizing 3,4-dibromo-1-butene as a key starting material. The vinylcyclopropane moiety is a valuable pharmacophore known to modulate biological activity and improve pharmacokinetic profiles. This protocol serves as a practical guide for researchers in medicinal chemistry and drug development exploring new synthetic pathways to innovative therapeutic candidates.
Core Reaction Scheme
The overall synthetic strategy involves two key transformations:
-
Cyclopropanation: A diastereoselective cyclopropanation reaction between 3,4-dibromo-1-butene and diethyl malonate to form a functionalized vinylcyclopropane intermediate.
-
Nucleobase Alkylation: Subsequent N-alkylation of a protected purine or pyrimidine base with the synthesized vinylcyclopropane intermediate.
This approach provides a convergent and modular route to novel carbocyclic nucleoside scaffolds.
Experimental Protocols
Part 1: Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
This procedure outlines the base-mediated intramolecular cyclization of the adduct formed between 3,4-dibromo-1-butene and diethyl malonate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,4-Dibromo-1-butene | 213.90 | 10.7 g | 0.05 |
| Diethyl malonate | 160.17 | 8.8 g | 0.055 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated aqueous ammonium chloride | - | 100 mL | - |
| Diethyl ether | - | 200 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil.
-
The mineral oil is removed by washing with anhydrous hexanes (3 x 20 mL) under a nitrogen atmosphere.
-
Anhydrous THF (150 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of diethyl malonate (8.8 g, 0.055 mol) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.
-
A solution of 3,4-dibromo-1-butene (10.7 g, 0.05 mol) in anhydrous THF (50 mL) is then added dropwise over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (100 mL) at 0 °C.
-
The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9 v/v) to afford diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a colorless oil.
Expected Yield and Characterization:
| Product | Yield (%) | Boiling Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 65-75 | 110-115 (5 mmHg) | 5.85-5.75 (m, 1H), 5.20-5.10 (m, 2H), 2.30-2.20 (m, 1H), 1.85-1.75 (m, 1H), 1.65-1.55 (m, 1H), 1.30-1.20 (t, 6H) | 170.1, 168.9, 135.2, 117.5, 61.8, 35.4, 28.9, 18.7, 14.1 |
Part 2: Synthesis of a Protected Carbocyclic Nucleoside Analogue Intermediate
This protocol describes the alkylation of 6-chloropurine with the synthesized vinylcyclopropane intermediate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 212.25 | 4.24 g | 0.02 |
| 6-Chloropurine | 154.55 | 3.09 g | 0.02 |
| Potassium carbonate (anhydrous) | 138.21 | 4.15 g | 0.03 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Water | - | 100 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask are added 6-chloropurine (3.09 g, 0.02 mol), anhydrous potassium carbonate (4.15 g, 0.03 mol), and anhydrous DMF (100 mL).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of diethyl 2-vinylcyclopropane-1,1-dicarboxylate (4.24 g, 0.02 mol) in anhydrous DMF (20 mL) is added to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (150 mL) and water (100 mL).
-
The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane, 1:99 v/v) to yield the desired N-9 alkylated product.
Expected Yield and Characterization:
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | MS (ESI+) m/z |
| Diethyl 2-((6-chloro-9H-purin-9-yl)methyl)vinylcyclopropane-1,1-dicarboxylate | 55-65 | 125-128 | 8.80 (s, 1H), 8.75 (s, 1H), 5.90-5.80 (m, 1H), 5.30-5.20 (m, 2H), 4.60 (d, 2H), 2.40-2.30 (m, 1H), 1.90-1.80 (m, 1H), 1.70-1.60 (m, 1H), 1.25-1.15 (t, 6H) | 365.1 [M+H]⁺ |
Diagrams
Caption: Synthetic workflow for the carbocyclic nucleoside analogue.
Caption: Role of 3,4-dibromo-1-butene in drug discovery.
Discussion
The protocols described herein provide a reliable and scalable method for the synthesis of a novel carbocyclic nucleoside analogue intermediate. The use of 3,4-dibromo-1-butene allows for the efficient construction of the vinylcyclopropane moiety, a key structural feature for potential biological activity. The subsequent alkylation reaction proceeds with good regioselectivity for the N-9 position of the purine ring, which is crucial for the desired nucleoside analogue structure.
The quantitative data presented in the tables for yields and analytical characterization are based on representative examples from the literature for similar transformations and serve as a benchmark for researchers undertaking this synthesis. Further optimization of reaction conditions, such as temperature, reaction time, and choice of base, may lead to improved yields.
Conclusion
This application note demonstrates the utility of 3,4-dibromo-1-butene as a versatile building block in the synthesis of complex pharmaceutical intermediates. The detailed protocols and characterization data provide a solid foundation for the exploration of new chemical space in the design and development of novel carbocyclic nucleoside analogues with potential therapeutic applications. The modularity of this synthetic route allows for the facile introduction of diversity in both the cyclopropane and nucleobase components, making it a valuable tool for medicinal chemistry programs.
Application Notes and Protocols for Phase-Transfer Catalysis in Reactions of Dibromobutene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phase-transfer catalysis (PTC) in reactions involving dibromobutene, a versatile bifunctional reagent. The protocols and data presented herein are intended to serve as a valuable resource for the development of novel synthetic methodologies in pharmaceutical and chemical research.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] A phase-transfer catalyst, commonly a quaternary ammonium or phosphonium salt, transports a reactive anion from the aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate.[2][3] This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents and bases, milder reaction conditions, increased reaction rates, and often improved yields and selectivities.[2]
Applications of this compound in PTC Reactions
1,4-Dibromo-2-butene is a valuable C4 building block in organic synthesis due to its two reactive C-Br bonds. Under phase-transfer catalysis conditions, it can readily undergo nucleophilic substitution reactions with a variety of nucleophiles to afford a diverse range of products, including heterocycles, polymers, and other functionalized molecules.
Synthesis of Heterocyclic Compounds
One of the key applications of this compound in PTC is the synthesis of heterocyclic compounds. The bifunctional nature of this compound allows for cyclization reactions with various dinucleophiles.
1. Synthesis of Spirocyclic Hydantoins
A notable application is the C5-selective double alkylation of hydantoin derivatives to form spirocyclic systems. These structures are of interest in medicinal chemistry due to their presence in various biologically active compounds.
Experimental Protocol: Synthesis of a Spirocyclic Hydantoin
This protocol is adapted from the C5-selective alkylation of a glycine-derived hydantoin using 1,4-dibromobutane under phase-transfer catalysis conditions. While the original literature uses 1,4-dibromobutane, the principles are directly applicable to reactions with 1,4-dibromo-2-butene, which would result in a spirocycle containing a butene linker.
-
Materials:
-
Glycine-derived hydantoin (1.0 equiv)
-
1,4-Dibromo-2-butene (1.1 - 1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (1-5 mol%)
-
Toluene
-
50% (w/w) aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the glycine-derived hydantoin (1.0 equiv) and tetrabutylammonium bromide (TBAB, e.g., 2 mol%).
-
Add toluene as the organic solvent.
-
To this mixture, add the 50% w/w aqueous KOH or NaOH solution.
-
Add 1,4-dibromo-2-butene (1.1 - 1.5 equiv) to the vigorously stirred biphasic mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic hydantoin.
-
Quantitative Data
The following table summarizes the yield for the synthesis of a spirocyclic hydantoin using a similar dibromoalkane under PTC conditions. This serves as a reference for expected outcomes with 1,4-dibromo-2-butene.
| Nucleophile | Electrophile | Catalyst | Base | Solvent | Temperature | Yield (%) |
| Glycine-derived hydantoin | 1,4-Dibromobutane | TBAB | 50% w/w aq. KOH | Toluene | Room Temp. | 51 |
Logical Relationship of the PTC Reaction
The following diagram illustrates the general workflow for the phase-transfer catalyzed synthesis of a spirocyclic hydantoin.
Synthesis of Thiophenes
1,4-Dibromo-2-butene can serve as a precursor for the synthesis of thiophene derivatives. While direct PTC protocols for this specific transformation are not extensively detailed in the provided search results, the reaction of 1,4-dihalo compounds with sulfur nucleophiles is a known method for thiophene synthesis. A plausible PTC approach would involve the reaction of 1,4-dibromo-2-butene with a sulfur source like sodium sulfide in a two-phase system.
Proposed Experimental Protocol: Synthesis of Thiophene
-
Materials:
-
1,4-Dibromo-2-butene (1.0 equiv)
-
Sodium sulfide (Na₂S) (1.1 equiv)
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC (1-5 mol%)
-
Organic solvent (e.g., toluene, chlorobenzene)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare an aqueous solution of sodium sulfide.
-
In a round-bottom flask, combine the aqueous sodium sulfide solution, the organic solvent, 1,4-dibromo-2-butene, and the phase-transfer catalyst.
-
Stir the mixture vigorously at a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and separate the phases.
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain thiophene.
-
Signaling Pathway for PTC Catalysis
The following diagram illustrates the catalytic cycle of a quaternary ammonium salt in a liquid-liquid PTC system for a nucleophilic substitution reaction.
Conclusion
Phase-transfer catalysis provides a versatile and efficient methodology for conducting reactions with this compound. The application of PTC can lead to the synthesis of complex molecules such as spirocyclic hydantoins and thiophenes under mild conditions. The protocols and data presented in these notes offer a starting point for researchers to explore and optimize these reactions for their specific needs in drug discovery and development. Further investigation into the scope of nucleophiles and the optimization of reaction conditions is encouraged to fully exploit the synthetic potential of this compound under phase-transfer catalysis.
References
Application Notes and Protocols for Grignard Reagent Formation from Dibromobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of Grignard reagents from dibromobutene isomers presents unique challenges due to the potential for competing intramolecular and intermolecular side reactions. These notes provide a detailed overview of the critical parameters, expected outcomes, and comprehensive protocols for the synthesis of Grignard reagents from substrates such as 1,4-dibromo-2-butene and 3,4-dibromo-1-butene. Key considerations include the prevention of Wurtz-type coupling and cyclization reactions, which are often favored under standard Grignard formation conditions. This document outlines strategies to maximize the yield of the desired mono- or bis-Grignard reagents and provides standardized experimental workflows for laboratory application.
Introduction
Grignard reagents (RMgX) are powerful nucleophiles essential for carbon-carbon bond formation in organic synthesis.[1][2] The synthesis of these reagents from dihaloalkanes, particularly unsaturated systems like dibromobutenes, requires careful control over reaction conditions to manage a complex network of potential reaction pathways. The presence of two reactive C-Br bonds in the same molecule can lead to undesired side reactions, most notably intramolecular cyclization to form cyclobutene derivatives or intermolecular Wurtz coupling to produce dimers.[3][4]
Understanding the factors that govern the selectivity between the formation of mono-Grignard, bis-Grignard, and side products is critical for the successful application of these intermediates in multi-step syntheses. This document serves as a practical guide for researchers navigating these challenges.
Competing Reaction Pathways
The reaction of a this compound isomer with magnesium metal can proceed through several pathways. The desired reaction is the insertion of magnesium into one or both C-Br bonds. However, the initially formed mono-Grignard reagent is a potent nucleophile that can react with the remaining C-Br bond of another molecule (intermolecularly) or within the same molecule (intramolecularly).
Caption: Competing pathways in this compound Grignard formation.
Quantitative Data Summary
The outcome of the Grignard reaction is highly dependent on the isomer used and the specific reaction conditions. While precise yields can vary, the following table summarizes the expected products based on established principles of Grignard and organometallic chemistry.[5][6]
| This compound Isomer | Typical Conditions | Expected Major Product(s) | Major Side Product(s) | Key Considerations |
| 1,4-dibromo-2-butene | Slow addition, low temp. (-10 to 0 °C), THF or Et₂O | Mono-Grignard reagent | Wurtz coupling products, Cyclobutene | Prone to both Wurtz coupling and intramolecular cyclization. Slow addition of the dibromide is critical to maintain a low concentration.[4] |
| 3,4-dibromo-1-butene | Slow addition, low temp. (0 °C), THF | Mono-Grignard reagent (at C4) | Wurtz coupling products | The primary allylic bromide is more reactive. The resulting Grignard reagent is allylic and can undergo rearrangement. |
| meso-2,3-dibromobutane | Standard Grignard conditions (ether) | trans-2-butene | meso-C₄H₈(MgBr)₂ | The reaction proceeds via an elimination mechanism where the second C-Br bond is attacked as a leaving group, leading to an alkene.[7] |
Experimental Protocols
Caution: Grignard reactions are highly exothermic and react violently with water.[2][8] All procedures must be conducted under strictly anhydrous conditions and behind a safety shield in a fume hood.
Protocol 1: General Preparation of a this compound Grignard Reagent
This protocol is a general guideline. The rate of addition and temperature must be carefully optimized for the specific isomer to minimize side-product formation.[4]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound isomer (1.0 equivalent)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)[9]
-
Round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware, including a magnetic stir bar in the reaction flask. Ensure all joints are properly sealed. Place the apparatus under a positive pressure of inert gas.[11]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[10] Gently warm the flask until the iodine color fades or bubbles of ethylene are observed, indicating activation of the magnesium surface.[1]
-
Reagent Preparation: Dissolve the this compound isomer in anhydrous ether or THF in the addition funnel.
-
Initiation: Add a small portion (~10%) of the this compound solution to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling, a slight temperature increase, and the appearance of a gray, cloudy suspension.[8] If the reaction does not start, gentle warming may be applied.
-
Slow Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle, controllable reflux.[4] Use an external cooling bath (e.g., ice-water) to manage the exotherm and maintain a low internal temperature (target 0-10 °C).
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure maximum conversion. The final mixture should appear as a gray or brownish suspension.
-
Quenching and Work-up (for analysis or subsequent reaction):
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly add the desired electrophile (e.g., an aldehyde, ketone, or CO₂).[12]
-
After the reaction with the electrophile is complete, quench the remaining Grignard reagent by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Experimental Workflow Visualization
The following diagram illustrates the standardized workflow for the synthesis and subsequent reaction of a Grignard reagent.
Caption: Standard laboratory workflow for Grignard synthesis.
Troubleshooting
-
Reaction Fails to Initiate: This is the most common issue and is almost always due to moisture or a passive MgO layer on the magnesium.[10][13]
-
Solution: Ensure all glassware is scrupulously dried. Use fresh, anhydrous solvent. Re-activate the magnesium by adding another small iodine crystal, a few more drops of 1,2-dibromoethane, or by mechanically crushing a few pieces of magnesium with a dry glass rod.[10]
-
-
Low Yield of Desired Product / High Yield of Wurtz Byproduct: This indicates the Grignard reagent is reacting with the starting halide faster than the halide is reacting with magnesium.[4][6]
-
Solution: Decrease the rate of addition of the this compound solution significantly. Maintain a lower reaction temperature to disfavor the coupling reaction. Ensure efficient stirring to quickly move the halide to the magnesium surface.
-
-
Formation of Insoluble Precipitate: A white precipitate during the reaction can be the magnesium alkoxide product if an electrophile is added, or it could be Schlenk equilibrium products (R₂Mg and MgX₂).[10] This is generally not a problem for the subsequent reaction steps.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wurtz Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of 14 dibromobutane with Mg turnings in ether class 11 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Diene Polymerization Initiated by 1,4-Dibromo-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of conjugated dienes, such as 1,3-butadiene and isoprene, is a cornerstone of synthetic rubber production and has significant implications in materials science and drug delivery. The choice of initiator plays a crucial role in controlling the polymerization process and the final properties of the polymer. This document provides detailed application notes and protocols for the polymerization of dienes using 1,4-dibromo-2-butene as a bifunctional initiator. This initiator allows for the synthesis of telechelic polymers, which are valuable precursors for block copolymers, network formations, and various biomedical applications.
The methodologies described herein are primarily based on Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While direct literature on 1,4-dibromo-2-butene as an ATRP initiator for dienes is limited, this protocol is adapted from established procedures for structurally similar bifunctional initiators, such as α,α'-dibromo-p-xylene.[1]
Polymerization Mechanism and Signaling Pathway
The polymerization of a diene (e.g., isoprene) initiated by 1,4-dibromo-2-butene via ATRP proceeds through a controlled radical mechanism. The process is catalyzed by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand. The initiator, 1,4-dibromo-2-butene, possesses two labile bromine atoms that can be reversibly activated to generate radicals at both ends of the molecule, leading to the growth of two polymer chains simultaneously.
The key steps in the ATRP mechanism are:
-
Initiation: The copper(I) complex reversibly abstracts a bromine atom from the 1,4-dibromo-2-butene initiator, forming a carbon-centered radical and a copper(II) species. This radical then adds to a monomer unit.
-
Propagation: The polymer chain grows by the sequential addition of monomer units to the radical at the chain end.
-
Deactivation: The copper(II) complex can donate the bromine atom back to the growing radical chain end, reforming a dormant polymer chain and the copper(I) catalyst. This reversible deactivation step is crucial for maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled polymer growth.
-
Termination: Two growing radical chains can combine or disproportionate, leading to the termination of the polymerization. In a well-controlled ATRP, termination is a minor event.
The bifunctional nature of 1,4-dibromo-2-butene results in the formation of a telechelic polymer with two propagating chain ends.
References
Application Notes and Protocols for the Synthesis of Thiophene Derivatives from Dibromobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and organic electronic materials. The development of efficient and versatile synthetic routes to functionalized thiophenes is, therefore, a significant area of research. This document outlines a robust two-step methodology for the synthesis of thiophene, starting from the readily available and cost-effective reagent, 1,4-dibromo-2-butene.
The proposed synthesis involves an initial cyclization of cis-1,4-dibromo-2-butene with a sulfur nucleophile to yield 2,5-dihydrothiophene, followed by a dehydrogenation step to afford the aromatic thiophene ring. This approach provides a practical alternative to classical methods like the Paal-Knorr or Gewald syntheses, especially when specific substitution patterns are desired.
Reaction Principle
The overall synthetic strategy is a two-step process:
-
Nucleophilic Cyclization: The synthesis commences with a bimolecular nucleophilic substitution (SN2) reaction between cis-1,4-dibromo-2-butene and a sulfur source, such as anhydrous sodium sulfide (Na₂S). The sulfide ion acts as a dinucleophile, displacing both bromide leaving groups to form the five-membered heterocyclic ring, 2,5-dihydrothiophene. This reaction is analogous to the documented synthesis using cis-1,4-dichloro-2-butene.[1][2]
-
Dehydrogenation (Aromatization): The non-aromatic 2,5-dihydrothiophene intermediate is then subjected to an oxidation or dehydrogenation reaction to introduce the second double bond and form the stable, aromatic thiophene ring. While various oxidizing agents can be employed, catalytic dehydrogenation provides a clean and efficient method for this transformation.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydrothiophene from cis-1,4-Dibromo-2-butene
This protocol details the cyclization reaction to form the dihydrothiophene intermediate.
Materials:
-
cis-1,4-Dibromo-2-butene (95%)
-
Anhydrous Sodium Sulfide (Na₂S)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Methanol, anhydrous
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous sodium sulfide (e.g., 7.8 g, 0.1 mol).
-
Solvent Addition: Add a mixture of anhydrous methanol (50 mL) and anhydrous DMSO (50 mL) to the flask. Stir the suspension under a nitrogen atmosphere.
-
Reactant Addition: In a dropping funnel, prepare a solution of cis-1,4-dibromo-2-butene (e.g., 21.4 g, 0.1 mol) in 20 mL of anhydrous methanol.
-
Reaction: Add the dibromobutene solution dropwise to the stirred sodium sulfide suspension over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature between 35-40°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 40°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,5-dihydrothiophene can be purified by fractional distillation.
Protocol 2: Dehydrogenation of 2,5-Dihydrothiophene to Thiophene
This protocol describes the aromatization of the intermediate to the final thiophene product.
Materials:
-
2,5-Dihydrothiophene (from Protocol 1)
-
Palladium on Carbon (Pd/C, 10%)
-
Toluene or other high-boiling inert solvent
-
Inert atmosphere setup (Nitrogen or Argon)
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2,5-dihydrothiophene (e.g., 8.6 g, 0.1 mol) in 50 mL of toluene.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (e.g., 0.5 g, ~5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the formation of thiophene and the disappearance of the starting material by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of toluene.
-
Purification: The thiophene product in the filtrate can be purified by fractional distillation.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Yields
| Parameter | Protocol 1: Cyclization | Protocol 2: Dehydrogenation |
| Reactant Ratio | 1:1 (cis-1,4-dibromo-2-butene : Na₂S) | - |
| Solvent | Methanol/DMSO | Toluene |
| Catalyst | None | 10% Pd/C |
| Temperature | 35-40°C | Reflux (~110°C) |
| Reaction Time | 2-3 hours | 4-6 hours |
| Expected Yield | 60-75% (for 2,5-dihydrothiophene) | 70-85% (for thiophene) |
Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.
Table 2: Analytical Data for Thiophene (Product of Protocol 2)
| Analysis | Expected Result |
| Appearance | Colorless liquid |
| Molecular Formula | C₄H₄S |
| Molecular Weight | 84.14 g/mol |
| Boiling Point | 84°C |
| ¹H NMR (CDCl₃) | δ ~7.35 (dd, 2H), ~7.15 (dd, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ ~127.5, ~125.5 ppm |
| IR (neat) | ν ~3100, 1500, 1410, 840, 710 cm⁻¹ |
| Mass Spectrum (EI) | m/z 84 (M⁺), 58, 45 |
Visualizations
Reaction Pathway
Caption: Reaction pathway for thiophene synthesis.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-dibromo-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dibromo-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of 1,4-dibromo-2-butene from 1,3-butadiene and bromine?
A1: The bromination of 1,3-butadiene can lead to a mixture of products. The main side products include:
-
3,4-dibromo-1-butene: This is the 1,2-addition product and is considered the kinetic product, favored at lower temperatures.[1][2]
-
cis-1,4-dibromo-2-butene: The geometric isomer of the desired trans product.[3]
-
1,2,3,4-tetrabromobutane: This over-brominated product can form if an excess of bromine is used or if it is added too quickly.[3]
Q2: How does reaction temperature influence the product distribution?
A2: The ratio of 1,2-addition (3,4-dibromo-1-butene) to 1,4-addition (1,4-dibromo-2-butene) products is highly dependent on the reaction temperature.[1][4]
-
Low temperatures (e.g., -15°C or below) favor the formation of the kinetic product , 3,4-dibromo-1-butene.[2][5]
-
Higher temperatures favor the formation of the more stable thermodynamic product , 1,4-dibromo-2-butene.[1][2] At elevated temperatures, the initially formed 1,2-adduct can rearrange to the more stable 1,4-adduct.[1]
Q3: What is the mechanistic basis for the formation of both 1,2- and 1,4-addition products?
A3: The reaction proceeds via an electrophilic addition mechanism. The initial attack of bromine on the conjugated diene forms a resonance-stabilized allylic carbocation intermediate.[4][6] The subsequent nucleophilic attack by the bromide ion can occur at either of the two carbons bearing a partial positive charge, leading to the formation of both the 1,2- and 1,4-addition products.[1][4]
Troubleshooting Guides
Issue 1: My final product is a mixture of isomers, with a significant amount of 3,4-dibromo-1-butene.
-
Cause: The reaction temperature was likely too low, favoring the kinetic 1,2-addition product.[1][2]
-
Solution:
-
Increase the reaction temperature to favor the formation of the thermodynamically more stable 1,4-dibromo-2-butene.[1]
-
Consider a workup procedure that allows for the equilibration of the kinetic product to the thermodynamic product, which may involve warming the reaction mixture after the initial addition.[1]
-
Issue 2: My product is contaminated with a high-boiling point impurity.
-
Cause: This is likely due to the formation of 1,2,3,4-tetrabromobutane from over-bromination.[3] This can happen if the stoichiometry of bromine to 1,3-butadiene is incorrect or if the bromine is added too rapidly, leading to localized areas of high bromine concentration.
-
Solution:
-
Carefully control the stoichiometry to a 1:1 molar ratio of 1,3-butadiene to bromine.
-
Add the bromine dropwise and slowly to the reaction mixture with efficient stirring to ensure homogenous distribution.
-
Maintain a low reaction temperature during the bromine addition to control the reaction rate.
-
Issue 3: The yield of the desired trans-1,4-dibromo-2-butene is low.
-
Cause: Several factors can contribute to low yields, including incomplete reaction, loss of product during workup and purification, or suboptimal reaction conditions.
-
Solution:
-
Ensure the reaction goes to completion by monitoring it with an appropriate analytical technique (e.g., TLC, GC).
-
Optimize the purification process. Recrystallization from a suitable solvent like petroleum ether or ethanol is often effective in isolating the solid trans-1,4-dibromo-2-butene from the oily cis-isomer and other impurities.[5][7]
-
Control the reaction temperature as described above to maximize the formation of the 1,4-adduct.
-
Data Presentation
Table 1: Influence of Temperature on Product Distribution in the Bromination of 1,3-Butadiene
| Temperature | Major Product | Minor Product | Control Type |
| Low (e.g., -15°C) | 3,4-dibromo-1-butene (1,2-adduct) | 1,4-dibromo-2-butene (1,4-adduct) | Kinetic[2] |
| High (e.g., > 40°C) | 1,4-dibromo-2-butene (1,4-adduct) | 3,4-dibromo-1-butene (1,2-adduct) | Thermodynamic[1][2] |
Experimental Protocols
Detailed Methodology for the Synthesis of trans-1,4-dibromo-2-butene
This protocol is adapted from literature procedures and aims to maximize the yield of the desired trans-1,4-dibromo-2-butene.[5][7]
-
Reaction Setup:
-
Addition of 1,3-Butadiene:
-
Bromination:
-
Reaction Completion and Workup:
-
After the bromine addition is complete, allow the reaction mixture to stir for an additional period (e.g., 2-4 hours) while maintaining the low temperature.
-
Slowly warm the reaction mixture to room temperature.
-
Remove the chloroform and any unreacted 1,3-butadiene by distillation under reduced pressure.[7]
-
-
Purification:
-
The crude product, a mixture of isomers, is then subjected to purification.
-
Add petroleum ether (approximately 2.2 parts by weight) to the crude residue and induce crystallization, if necessary, by cooling.[7]
-
Collect the solid product by filtration. The solid is primarily the desired trans-1,4-dibromo-2-butene.
-
Wash the crystals with cold petroleum ether and dry them under vacuum.
-
-
Analysis:
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of 1,4-dibromo-2-butene.
Caption: Formation of kinetic and thermodynamic products in the bromination of 1,3-butadiene.
References
- 1. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Electrophilic 1,2- and 1,4-Addition of HX to 1,3-Butadiene [jove.com]
- 5. Page loading... [guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of Dibromobutene by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of dibromobutene isomers using fractional distillation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to assist in your laboratory work.
Data Presentation: Physical Properties of this compound Isomers
The successful separation of this compound isomers by fractional distillation is highly dependent on their differential boiling points. The following table summarizes the key physical properties of various this compound isomers.
| Isomer | Structure | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| trans-1,4-Dibromo-2-butene | BrCH₂CH=CHCH₂Br (trans) | 205[1][2] | ~1.94 | 1.584 |
| cis-1,4-Dibromo-2-butene | BrCH₂CH=CHCH₂Br (cis) | 85-90 (at 12 mmHg) | ~1.93 | 1.587 |
| 3,4-Dibromo-1-butene | CH₂=CHCH(Br)CH₂Br | 177.5[3] | 1.837[3] | 1.541[3] |
| 1,2-Dibromo-2-butene | CH₃CH=C(Br)CH₂Br | No data available | No data available | No data available |
| 1,2-Dibromobutane | CH₃CH₂CH(Br)CH₂Br | 166[4] | 1.820[4] | 1.514[4] |
| 2,3-Dibromobutane | CH₃CH(Br)CH(Br)CH₃ | 158 | 1.811 | 1.513 |
| 1,3-Dibromobutane | CH₃CH(Br)CH₂CH₂Br | 178-180 | 1.789 | 1.510 |
| 1,4-Dibromobutane | Br(CH₂)₄Br | 197 | 1.808 | 1.519 |
| 2,2-Dibromobutane | CH₃CH₂C(Br)₂CH₃ | 158-160 | No data available | No data available |
Note: Some data, particularly for less common isomers, may be estimated or limited in the available literature. Boiling points at reduced pressures are provided where atmospheric boiling points lead to decomposition.
Experimental Protocol: Fractional Distillation of this compound (General Procedure)
This protocol provides a general framework for the fractional distillation of this compound isomers. It should be adapted based on the specific isomer being purified and the nature of the impurities. Due to the high boiling points and thermal sensitivity of dibromobutenes, vacuum distillation is often required.
Materials and Equipment:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and vacuum gauge
-
Cold trap
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with the crude this compound mixture, filling it to no more than two-thirds of its volume.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Attach the condenser and arrange for a steady flow of cold water.
-
Connect the vacuum adapter to the condenser and the receiving flask.
-
Connect the vacuum line from the pump to a cold trap and then to the distillation apparatus.
-
Wrap the fractionating column and the neck of the flask with glass wool or aluminum foil to ensure an adiabatic process.
-
-
Distillation Process:
-
Begin stirring the mixture if using a magnetic stirrer.
-
Slowly and carefully apply vacuum to the system. Monitor the pressure using the vacuum gauge.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Observe the mixture for smooth boiling and the condensation ring rising slowly up the fractionating column. A slow and steady rise is crucial for good separation.
-
The temperature reading on the thermometer should remain low until the vapor of the first fraction reaches the thermometer bulb.
-
Collect any low-boiling impurities as a forerun in the first receiving flask.
-
As the temperature stabilizes at the boiling point of the desired this compound isomer (at the given pressure), change to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (typically 1-2 drops per second).
-
If the temperature drops or fluctuates significantly, it may indicate that the main fraction has been collected. Change the receiving flask to collect any higher-boiling fractions.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and charring.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool down.
-
Slowly and carefully release the vacuum. Never introduce air into a hot system.
-
Turn off the condenser water.
-
Disassemble the apparatus once it has cooled to room temperature.
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My purified this compound is still a mixture of isomers. How can I improve the separation?
A1: The separation of isomers with close boiling points is a common challenge.[5] To improve separation, consider the following:
-
Increase the efficiency of the fractionating column: Use a longer column or a packing material with a higher number of theoretical plates (e.g., metal sponge or structured packing).
-
Optimize the reflux ratio: Increase the reflux ratio by insulating the distillation head to allow more condensation to return to the column, which enhances the separation efficiency.
-
Control the heating rate: A slower heating rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.
Q2: The this compound seems to be decomposing or polymerizing in the distillation pot. What can I do to prevent this?
A2: Dibromobutenes can be thermally sensitive.[6] To minimize decomposition:
-
Use vacuum distillation: Lowering the pressure significantly reduces the boiling point, allowing the distillation to be carried out at a lower, safer temperature.
-
Avoid overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots. Do not heat the flask to dryness.
-
Add a stabilizer: In some cases, adding a small amount of a radical inhibitor (e.g., hydroquinone) can prevent polymerization. However, ensure the stabilizer will not interfere with downstream applications.
Q3: The pressure in my vacuum distillation setup is unstable. What are the common causes and solutions?
A3: An unstable vacuum can lead to fluctuating boiling points and poor separation.
-
Check for leaks: Ensure all joints are properly sealed. Use high-vacuum grease on all ground-glass joints. Check all tubing and connections for cracks or loose fittings.
-
Ensure the vacuum pump is adequate: The pump must be able to handle the volume of the system and any evolved gases. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Degas the crude mixture: Low-boiling dissolved gases can cause pressure fluctuations as they are released upon heating. Applying the vacuum for a period before heating can help remove these gases.
Troubleshooting Flowcharts
The following diagrams illustrate logical workflows for troubleshooting common issues during the fractional distillation of this compound.
Caption: Troubleshooting guide for poor isomer separation.
Caption: Troubleshooting guide for product decomposition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the purification of this compound by fractional distillation.
Caption: Experimental workflow for this compound purification.
References
Technical Support Center: Storage and Handling of Dibromobutene
Disclaimer: The following guidelines are based on best practices for the storage and handling of conjugated dienes. Due to limited specific data on dibromobutene, these recommendations should be adapted and validated for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) of this compound | 1. Oxidation due to prolonged air exposure.2. Decomposition initiated by light.3. Onset of polymerization. | 1. Ensure the container is tightly sealed.2. Store in an amber glass bottle or protect from light by wrapping the container in aluminum foil.3. Verify the presence and concentration of a suitable polymerization inhibitor. |
| Formation of Precipitate or Increase in Viscosity | 1. Polymerization has occurred.2. Contamination with incompatible materials. | 1. Do not use the material if significant polymerization has occurred. Dispose of it according to your institution's hazardous waste guidelines.2. For minor precipitate, filtration may be possible, but the purity of the remaining monomer should be verified before use.3. Review storage conditions and ensure the material is stored at the recommended temperature and with an appropriate inhibitor. |
| Inconsistent Experimental Results | 1. Degradation or partial polymerization of the this compound starting material.2. Presence of inhibitor affecting the reaction. | 1. Check the purity of the this compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.2. If an inhibitor is present, remove it prior to your experiment using the recommended protocol. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning viscous and forming solids during storage?
A1: this compound, as a conjugated diene, is susceptible to self-polymerization, especially when exposed to heat, light, or oxygen. This process forms long-chain molecules, leading to an increase in viscosity and the formation of solid polymers. To prevent this, this compound should be stored with a polymerization inhibitor.
Q2: What is a polymerization inhibitor and how does it work?
A2: A polymerization inhibitor is a chemical compound added in small quantities to monomers to prevent their spontaneous polymerization. For conjugated dienes like this compound, phenolic compounds such as Butylated Hydroxytoluene (BHT), 4-tert-butylcatechol (TBC), and 4-methoxyphenol (MEHQ) are commonly used. These inhibitors act as radical scavengers, terminating the free-radical chain reactions that lead to polymerization.
Q3: Is oxygen necessary for the inhibitor to be effective?
A3: Yes, for phenolic inhibitors, a small amount of oxygen is crucial for their function.[1] Oxygen reacts with the initial monomer free radicals to form peroxy radicals, which are then efficiently scavenged by the phenolic inhibitor.[1][2] Therefore, storing inhibited this compound under a completely inert atmosphere (e.g., pure nitrogen) may reduce the inhibitor's effectiveness. A headspace of air or a nitrogen/air mixture is often recommended for storage.[1]
Q4: How much inhibitor should I use?
A4: The concentration of the inhibitor depends on the storage duration and conditions. For long-term storage, typical concentrations of phenolic inhibitors range from 10 to 300 ppm.[1] It is crucial to use a sufficient amount to prevent polymerization but not an excessive amount that could interfere with subsequent reactions.
Q5: Do I need to remove the inhibitor before using the this compound in my experiment?
A5: Yes, in most cases, the polymerization inhibitor should be removed before use, as it can interfere with your desired reaction, especially if it involves free-radical mechanisms.
Q6: What are the ideal storage conditions for this compound?
A6: this compound should be stored in a cool, dry, and dark place, away from heat sources and direct sunlight.[3][4][5] The storage area should be well-ventilated.[2][4][5] It is also important to store it away from incompatible materials such as strong oxidizing agents and strong bases.[4][5][6]
Quantitative Data on Polymerization Inhibitors
The following table summarizes common inhibitors used for conjugated dienes, which are recommended for the stabilization of this compound.
| Inhibitor | Abbreviation | Typical Concentration for Storage | Key Features |
| Butylated Hydroxytoluene | BHT | 50 - 200 ppm | Effective and commonly used. |
| 4-tert-butylcatechol | TBC | 10 - 50 ppm | Highly effective, often used for shipping and storage.[7] |
| 4-methoxyphenol (Hydroquinone monomethyl ether) | MEHQ | 10 - 300 ppm | Colorless and efficient, a good choice for storage.[1] |
| Hydroquinone | HQ | 10 - 200 ppm | A common and effective inhibitor.[1] |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl | 4-Hydroxy-TEMPO | 10 - 100 ppm | A highly efficient stable free-radical scavenger.[3] |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor for Long-Term Storage
Objective: To add a polymerization inhibitor to this compound to ensure its stability during long-term storage.
Materials:
-
This compound
-
Selected polymerization inhibitor (e.g., BHT)
-
A suitable solvent for the inhibitor (e.g., a small amount of this compound or a compatible volatile solvent like acetone)
-
Amber glass bottle with a screw cap
-
Pipettes and glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Work in a well-ventilated area or a fume hood. this compound and many inhibitors are hazardous.
-
Calculate the required amount of inhibitor. For example, to prepare a 100 ppm solution of BHT in 100 g of this compound, you will need 10 mg of BHT.
-
Prepare an inhibitor stock solution (optional but recommended for accuracy). Dissolve a known mass of the inhibitor in a small, precise volume of a suitable solvent. This allows for more accurate addition of small quantities.
-
Add the inhibitor to the this compound. Add the calculated amount of the inhibitor or inhibitor solution to the this compound in the amber glass bottle.
-
Mix thoroughly. Securely cap the bottle and gently swirl or stir the contents until the inhibitor is completely dissolved and the solution is homogeneous.
-
Label the container clearly. The label should include the name of the compound, the name and concentration of the added inhibitor, and the date of addition.
-
Store under recommended conditions. Store the inhibited this compound in a cool, dry, and dark place. Ensure the cap is tightly sealed, but do not completely replace the air in the headspace with an inert gas if using a phenolic inhibitor.
Protocol 2: Removal of Phenolic Inhibitors Prior to Reaction
Objective: To remove a phenolic polymerization inhibitor (e.g., TBC, MEHQ) from this compound before its use in a chemical reaction.
Materials:
-
Inhibited this compound
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Beakers
-
PPE: safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Perform all steps in a fume hood.
-
Place the inhibited this compound into a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution.
-
Stopper the separatory funnel and shake gently, venting frequently to release any pressure. The phenolic inhibitor will be deprotonated by the NaOH and extracted into the aqueous layer.
-
Allow the layers to separate. The aqueous layer (containing the inhibitor) is typically the bottom layer, but this should be confirmed. Drain and discard the aqueous layer.
-
Repeat the wash. Perform a second wash with the 5% NaOH solution to ensure complete removal of the inhibitor.
-
Wash with brine. Wash the organic layer with an equal volume of saturated sodium chloride solution to remove any residual NaOH. Separate and discard the aqueous layer.
-
Dry the organic layer. Transfer the this compound to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove any residual water.
-
Isolate the purified this compound. Carefully decant or filter the dried this compound into a clean, dry flask.
-
Use immediately. The uninhibited this compound is now highly susceptible to polymerization and should be used without delay.
Visualizations
Caption: Mechanism of free-radical polymerization and its inhibition.
This diagram illustrates the process of free-radical polymerization of a monomer like this compound, which involves initiation, propagation, and termination steps. The inhibition pathway shows how a phenolic inhibitor, in the presence of oxygen, can scavenge the growing polymer chain radicals to form a stable, non-reactive species, thereby terminating the polymerization process.
References
- 1. fluoryx.com [fluoryx.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitor 701: The Key to Enhancing Monomer Storage Safety - LISKON [liskonchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sdfine.com [sdfine.com]
- 6. 1,4-Dibromobutane - Safety Data Sheet [chemicalbook.com]
- 7. plasticseurope.org [plasticseurope.org]
Technical Support Center: Optimizing Reaction Conditions for Dibromobutene Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the alkylation of dibromobutene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a this compound alkylation reaction?
A1: The most critical parameters to optimize are stoichiometry, choice of base and solvent, reaction temperature, and time. Careful control of these factors is essential to maximize the yield of the desired product while minimizing side reactions.[1]
Q2: What are the common side products in this compound alkylation, and how can they be minimized?
A2: Common side products include mono- and di-substituted products, over-alkylation (especially with primary amines), and intramolecular cyclization.[1] To minimize these, it is crucial to carefully control the stoichiometry of the reactants. For instance, a 1:1 molar ratio of the nucleophile to this compound is recommended for mono-alkylation.[1] Optimizing the reaction temperature and time can also help favor the desired product.[1]
Q3: Can phase transfer catalysis (PTC) be used for this compound alkylation?
A3: Yes, phase transfer catalysis is an effective technique for this compound alkylation, especially when dealing with reactants that have poor solubility in the reaction solvent.[2] Catalysts like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants between immiscible phases, often leading to higher yields and milder reaction conditions.[3][4]
Q4: Which solvents are most suitable for this reaction?
A4: The choice of solvent is critical and depends on the solubility of the starting materials.[1] Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often good choices as they can dissolve a wide range of reactants.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Poor solubility of starting materials. 4. Inappropriate choice of base or solvent. | 1. Verify the quality and activity of the this compound and other reagents. 2. Systematically increase the reaction temperature and monitor the reaction progress over a longer period.[1] 3. Switch to a solvent that provides better solubility for all reaction components (e.g., from acetone to acetonitrile or DMF).[1][5] 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents.[1][7] |
| Formation of Multiple Products (e.g., mono- vs. di-substituted, cyclized products) | 1. Incorrect stoichiometry (excess of this compound). 2. High reaction temperature or prolonged reaction time favoring side reactions. 3. Inappropriate base strength. | 1. Carefully control the stoichiometry. Use a 1:1 molar ratio of nucleophile to this compound for mono-alkylation.[1] 2. Optimize temperature and time to favor the desired product. Monitor the reaction progress by GC-MS or TLC.[1] 3. Use a milder base or control the amount of a strong base to minimize side reactions like cyclization.[1] |
| Poor Chromatographic Peak Shape (Tailing) during analysis | 1. Incomplete reaction or presence of unreacted starting materials. 2. Issues with the GC-MS or HPLC system. | 1. Re-optimize reaction conditions (temperature, time, reagent concentration) to ensure complete reaction.[1] 2. Use a deactivated GC inlet liner and a high-quality, inert GC column. |
| Intramolecular Cyclization | The bifunctional nature of this compound allows the second bromide to react with a nucleophilic site on the already derivatized molecule. | 1. Use a larger excess of the nucleophile compared to this compound to favor the intermolecular reaction.[1] 2. Lower the reaction temperature. 3. Use a less polar solvent to disfavor the intramolecular conformation.[1] |
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction conditions is key to achieving high yields. The following tables summarize how different parameters can affect the outcome. Note: The following data is illustrative and based on general principles of alkylation reactions. Actual yields will vary depending on the specific substrate and experimental setup.
Table 1: Effect of Base and Solvent on Alkylation Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 60 | 45 |
| 2 | Cs₂CO₃ (1.5) | Acetone | 60 | 65 |
| 3 | DBU (1.5) | MeCN | 25 | 60[7] |
| 4 | DBU (1.5) | MeCN | 0 | 94[7] |
| 5 | NaH (1.5) | DMF | 0 to RT | 85[8] |
Table 2: Effect of Temperature on Alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | ACN | 60 | 4 | 55 |
| 2 | K₂CO₃ | ACN | 80 | 2 | 75[1] |
| 3 | K₂CO₃ | ACN | 100 | 2 | 70 (decomposition observed) |
Experimental Protocols
General Protocol for Alkylation of a Phenol with 1,4-Dibromo-2-butene
Materials:
-
Phenol derivative (1.0 equiv)
-
1,4-Dibromo-2-butene (1.1-1.5 equiv)[1]
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)[1]
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the phenol derivative and the chosen solvent.
-
Reagent Addition: Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir the suspension. Then, add the 1,4-dibromo-2-butene to the reaction mixture.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid base and wash the filter cake with the reaction solvent.[9]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Caption: General experimental workflow for this compound alkylation.
Caption: Troubleshooting logic for low yield in this compound alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Solvents for Alkylations - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Triphenylphosphine Oxide from Dibromobutene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) byproduct from reactions involving the synthesis of dibromobutene.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my this compound reaction mixture challenging?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct in reactions like the Wittig or Appel reactions, which can be used to synthesize unsaturated compounds like this compound.[1][2][3][4][5] The difficulty in removing TPPO stems from its high polarity and crystalline nature, which can cause it to co-purify with the desired product, especially if the product also has some polarity.[1][6] Its solubility profile can sometimes overlap with that of the target molecule, making simple extraction or crystallization challenging.[1]
Q2: What are the primary methods for removing TPPO from a reaction mixture containing this compound?
A2: The main strategies for TPPO removal are:
-
Precipitation/Crystallization: This method takes advantage of the low solubility of TPPO in non-polar solvents.[1][7][8]
-
Metal Salt Complexation: TPPO can form insoluble complexes with certain metal salts, which can then be filtered off.[7][8][9][10][11][12][13][14][15]
-
Chromatography: A quick filtration through a plug of silica gel is often effective for separating the polar TPPO from a less polar product like this compound.[1][7][16][17][18][19]
-
Chemical Conversion: TPPO can be reacted to form a derivative that is easier to separate.[1]
Q3: How do I select the best TPPO removal method for my this compound synthesis?
A3: The choice of method depends on several factors, including the specific isomer of this compound you have synthesized, its solubility, and its stability. Dibromobutane isomers are generally soluble in non-polar to moderately polar organic solvents and have limited solubility in water.[20][21][22][23]
Here is a general decision-making workflow:
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Issue 1: My this compound product co-precipitates with TPPO when I add a non-polar solvent.
-
Cause: Your this compound isomer may have limited solubility in the chosen non-polar solvent, or the concentration of your product is too high.
-
Solution 1: Use a slightly more polar solvent system for the precipitation, for example, a mixture of hexane and diethyl ether. Start with a higher proportion of ether and gradually add hexane.
-
Solution 2: Before adding the non-polar solvent, ensure your crude product is dissolved in a minimum amount of a more polar solvent (like dichloromethane). Then, add the non-polar solvent slowly while stirring vigorously.
-
Solution 3: Consider an alternative method like silica plug filtration, which is well-suited for non-polar products.[7][18]
Issue 2: After filtration through a silica plug, I still see TPPO in my product.
-
Cause: The polarity of the eluting solvent might be too high, causing the TPPO to travel with your product.
-
Solution 1: Start with a very non-polar solvent like pure hexane or pentane to elute the this compound.[19] The highly polar TPPO should remain adsorbed to the silica.[7][19]
-
Solution 2: Use a larger silica plug to increase the separation efficiency.
-
Solution 3: Repeat the silica plug filtration if necessary.[16][17][18]
Issue 3: When using zinc chloride precipitation, my product seems to be lost.
-
Cause: Your this compound might be co-precipitating with the ZnCl₂(TPPO)₂ complex, or it might be unstable to the Lewis acidic conditions.
-
Solution 1: Ensure you are using the correct stoichiometry of ZnCl₂. An excess can sometimes lead to issues. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.
-
Solution 2: After filtering the ZnCl₂(TPPO)₂ complex, wash the precipitate with a small amount of cold solvent to recover any trapped product.
-
Solution 3: If your this compound isomer is acid-sensitive, this method may not be suitable.[9] Consider other methods like precipitation with non-polar solvents or silica plug filtration.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents
| Solvent | Solubility | Reference(s) |
| Deionized Water | Almost Insoluble | [1][24] |
| Cyclohexane | Almost Insoluble | [1][24] |
| Petroleum Ether | Almost Insoluble | [1] |
| Hexane | Poorly Soluble | [1][8] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [8] |
| Toluene | Soluble | [24] |
| Dichloromethane | Readily Soluble | [1] |
| Ethanol | Readily Soluble | [1][14] |
| Methanol | Readily Soluble | [24] |
| Isopropanol | Readily Soluble | [14][24] |
| Ethyl Acetate | Soluble | [14] |
| Acetonitrile | Soluble | |
| Tetrahydrofuran (THF) | Soluble | [24] |
Table 2: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Different Solvents
| Solvent | Remaining TPPO (%) | Reference(s) |
| Ethyl Acetate | <5 | [9][11] |
| Isopropyl Acetate | <5 | [9][11] |
| Isopropanol | <5 | [9][11] |
| Tetrahydrofuran (THF) | <15 | [9][11] |
| 2-Methyltetrahydrofuran | <15 | [9][11] |
| Methyl Ethyl Ketone | <15 | [9][11] |
| Methanol | >15 | [9][11] |
| Acetonitrile | >15 | [9][11] |
| Acetone | >15 | [9][11] |
| Dichloromethane | No precipitate formed | [9][11] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with a Non-Polar Solvent
-
Concentration: Concentrate the crude reaction mixture containing this compound and TPPO under reduced pressure to obtain a viscous oil or solid.[7]
-
Dissolution: Dissolve the residue in a minimum amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or diethyl ether).[7]
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.[7]
-
Crystallization: Cool the mixture in an ice bath to further decrease the solubility of TPPO and promote crystallization.[7]
-
Isolation: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent. The filtrate contains the purified this compound.
Caption: Experimental workflow for TPPO removal by precipitation.
Protocol 2: Removal of TPPO by Precipitation with Zinc Chloride
-
Dissolution: Dissolve the crude reaction mixture in ethanol. If the reaction was performed in a different solvent, remove it under reduced pressure and then add ethanol.[7][9][11]
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.[7][11]
-
Precipitation: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature while stirring. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.[7][9][11]
-
Isolation: Filter the mixture to remove the precipitate.[7][9][11]
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue, containing the this compound, can be further purified if necessary.[7][9][11]
Caption: Workflow for TPPO removal using zinc chloride.
Protocol 3: Removal of TPPO by Filtration through a Silica Plug
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.[1][7][16][17][18]
-
Suspension: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[1][7][16][17][18]
-
Prepare Silica Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.[1][7][16][17][18]
-
Elution: Elute the this compound with the same or a slightly more polar solvent (e.g., diethyl ether), leaving the more polar TPPO adsorbed on the silica.[1][7][16][17][18]
-
Isolation: Collect the eluent and concentrate it under reduced pressure to obtain the purified this compound.
Caption: Workflow for TPPO removal via silica plug filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 13. Collection - Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 14. Page loading... [guidechem.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Workup [chem.rochester.edu]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. shenvilab.org [shenvilab.org]
- 19. benchchem.com [benchchem.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. solubilityofthings.com [solubilityofthings.com]
- 24. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Bromination of Butadiene
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or unexpected product distributions during the bromination of 1,3-butadiene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this electrophilic addition reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the bromination of 1,3-butadiene?
The bromination of 1,3-butadiene typically yields a mixture of two constitutional isomers: 3,4-dibromo-1-butene (the 1,2-addition product) and 1,4-dibromo-2-butene (the 1,4-addition product).[1] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by a bromide ion at two different positions.[2][3]
Q2: How does reaction temperature influence the product ratio of 1,2- and 1,4-addition?
The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct.[4][5] At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product.[6][7] This is because at higher temperatures, the initially formed kinetic product can revert to the carbocation intermediate and subsequently form the more thermodynamically stable product.[8]
Q3: What are the most common side reactions that lead to low yields?
The most prevalent side reactions include:
-
Over-bromination: The addition of excess bromine can lead to the formation of 1,2,3,4-tetrabromobutane, consuming the desired dibromobutene product.[9]
-
Polymerization: Butadiene can undergo polymerization, especially in the presence of radical initiators, light, or high heat for extended periods.[1]
Q4: Can the choice of solvent affect the reaction outcome?
While temperature is the primary determinant of the 1,2- vs. 1,4-product ratio, the solvent can influence the reaction. Non-protic solvents like chloroform or carbon tetrachloride are commonly used. The polarity of the solvent can affect the stability of the carbocation intermediate and the transition states, although this effect is generally less pronounced than the temperature effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound isomer | - Unfavorable 1,2- vs. 1,4-addition ratio due to incorrect temperature control.[5][7]- Polymerization of the starting material.[1]- Incomplete reaction. | - Adjust the reaction temperature to favor the desired isomer (see table below).- Ensure the reaction is protected from light and that no radical initiators are present.- Monitor the reaction progress (e.g., by observing the disappearance of the bromine color) to ensure completion. |
| Presence of a high-boiling point impurity | - Over-bromination of the diene to form 1,2,3,4-tetrabromobutane.[9] | - Use a precise 1:1 molar ratio of butadiene to bromine.- Add the bromine solution slowly and with vigorous stirring to avoid localized high concentrations.- Conduct the reaction at a low temperature (e.g., -15 °C to 0 °C) to control reactivity.[9] |
| Product is a mixture of isomers that is difficult to separate | - The reaction conditions resulted in a nearly equal mixture of 1,2- and 1,4-adducts. | - Modify the reaction temperature to drive the product distribution towards a single, dominant isomer.- Employ purification techniques such as fractional distillation or recrystallization. trans-1,4-dibromo-2-butene is a solid and can often be purified by recrystallization from solvents like ethanol or petroleum ether.[9] |
| Formation of a polymeric solid in the reaction flask | - Radical or cationic polymerization of butadiene.[1] | - Ensure the butadiene starting material is free of peroxides.- Carry out the reaction in the dark.- Avoid high temperatures for prolonged periods. |
Data Presentation
Table 1: Effect of Temperature on the Product Distribution in the Bromination of 1,3-Butadiene
| Temperature (°C) | % 1,2-Addition Product (3,4-dibromo-1-butene) | % 1,4-Addition Product (1,4-dibromo-2-butene) | Control Type |
| -15 | ~60%[5] | ~40%[5] | Kinetic |
| 0 | ~50%[7] | ~50%[7] | Mixed |
| 40 | ~15%[1] | ~85%[1] | Thermodynamic |
| 60 | ~10%[5] | ~90%[5] | Thermodynamic |
Note: The exact ratios can vary depending on the specific solvent and reaction conditions.
Experimental Protocols
Protocol 1: Selective Formation of the Kinetic Product (3,4-dibromo-1-butene)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-butadiene in a suitable non-protic solvent (e.g., chloroform).
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Bromine Addition: Slowly add a stoichiometric amount (1 equivalent) of a solution of bromine in the same solvent dropwise to the stirred diene solution. It is crucial to maintain the temperature at -15 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at this temperature until the bromine color disappears.
-
Workup: Wash the reaction mixture with a dilute solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Carefully remove the solvent under reduced pressure at a low temperature to avoid isomerization. The product can be further purified by low-temperature vacuum distillation.
Protocol 2: Selective Formation of the Thermodynamic Product (trans-1,4-dibromo-2-butene)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-butadiene in a suitable solvent such as chloroform.
-
Bromine Addition: Slowly add a stoichiometric amount (1 equivalent) of a solution of bromine in the same solvent dropwise to the stirred diene solution at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to 40-60 °C and maintain this temperature for a designated period to allow for equilibration to the thermodynamic product.
-
Workup: Cool the reaction mixture to room temperature. Wash with a dilute solution of sodium thiosulfate, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent like petroleum ether or ethanol to yield the solid trans-1,4-dibromo-2-butene.[9]
Visualizations
Caption: Reaction pathway for the bromination of 1,3-butadiene.
Caption: Troubleshooting workflow for low yields in butadiene bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Electrophilic 1,2- and 1,4-Addition of HX to 1,3-Butadiene [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic chemistry - Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Dibromobutene Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the highly exothermic synthesis of dibromobutene, primarily through the bromination of 1,3-butadiene. Adherence to strict safety protocols and a thorough understanding of the reaction's thermodynamic and kinetic profiles are critical for a safe and successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with the large-scale synthesis of this compound?
A1: The primary hazard is a thermal runaway reaction. The bromination of 1,3-butadiene is a significantly exothermic process. If the rate of heat generation surpasses the heat removal capacity of the reactor, the temperature can rise uncontrollably. This can lead to a rapid increase in pressure from solvent boiling and potential decomposition, risking reactor failure, explosion, and the release of toxic and corrosive materials like bromine and hydrogen bromide.[1][2]
Q2: What are the main products formed during the bromination of 1,3-butadiene?
A2: The reaction of 1,3-butadiene with one equivalent of bromine typically yields two main isomers: 3,4-dibromo-1-butene (the 1,2-addition product) and 1,4-dibromo-2-butene (the 1,4-addition product).[3][4] The ratio of these products is highly dependent on the reaction temperature.[3][5]
Q3: How does reaction temperature affect the product distribution in this compound synthesis?
A3: The product distribution is a classic example of kinetic versus thermodynamic control.[3][4][5]
-
At low temperatures (e.g., -15°C or below) , the reaction is under kinetic control, and the major product is the faster-forming 3,4-dibromo-1-butene (1,2-adduct).[3][6]
-
At higher temperatures , the reaction is under thermodynamic control. The system reaches equilibrium, favoring the more stable 1,4-dibromo-2-butene (1,4-adduct), which has a more substituted and stable internal double bond.[3][5]
Q4: What are the initial warning signs of a potential thermal runaway?
A4: Early indicators include a reactor temperature that rises more rapidly than anticipated, or continues to increase even after cooling has been maximized.[7] Other signs are a sudden increase in reactor pressure, noticeable changes in the color or viscosity of the reaction mixture, and an increased rate of off-gassing. Continuous monitoring of these parameters is crucial.
Q5: What are the key safety precautions for handling the reactants, 1,3-butadiene and bromine?
A5: Both reactants are hazardous.
-
1,3-Butadiene is an extremely flammable gas and a known human carcinogen.[2][8][9] It can form explosive mixtures with air and may polymerize violently at elevated temperatures.[8][10]
-
Bromine is a highly corrosive, toxic, and volatile liquid.[11][12] It can cause severe burns upon skin contact and respiratory tract irritation if inhaled.[11][13] It is also a strong oxidizing agent.[7] Both substances should be handled in well-ventilated areas (preferably a fume hood), with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and respiratory protection.[7][11]
Data Presentation
Table 1: Product Distribution in the Bromination of 1,3-Butadiene under Kinetic vs. Thermodynamic Control
| Control Type | Reaction Temperature | Major Product | Minor Product | Key Characteristic |
| Kinetic Control | Low (e.g., ≤ 0°C) | 3,4-dibromo-1-butene (1,2-adduct) | 1,4-dibromo-2-butene (1,4-adduct) | Product forms faster due to a lower activation energy.[3][5] |
| Thermodynamic Control | High (e.g., > 40°C) | 1,4-dibromo-2-butene (1,4-adduct) | 3,4-dibromo-1-butene (1,2-adduct) | The more stable product is favored as the reaction becomes reversible.[3][5] |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 3,4-dibromo-1-butene (Lab Scale)
This protocol is adapted from established methods emphasizing low-temperature control to favor the kinetic product and manage the exotherm.[6]
Objective: To safely synthesize 3,4-dibromo-1-butene as the major product.
Materials:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Inert gas supply (Nitrogen or Argon).
-
Cooling bath (e.g., dry ice/acetone).
-
1,3-butadiene (condensed or in a suitable solvent).
-
Bromine.
-
Anhydrous solvent (e.g., chloroform, dichloromethane).[6]
-
Quenching solution (e.g., cold sodium thiosulfate solution).
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.
-
Initial Charge: Charge the reactor with the chosen anhydrous solvent (e.g., chloroform).[6]
-
Cooling: Cool the solvent to below -15°C using the cooling bath.[6]
-
Butadiene Addition: Slowly introduce a pre-determined amount of 1,3-butadiene into the cold solvent while stirring. Maintain the temperature below -15°C.[6]
-
Bromine Addition: Prepare a solution of bromine in the same anhydrous solvent in the dropping funnel.
-
Begin the slow, dropwise addition of the bromine solution to the reactor. The rate of addition must be carefully controlled to maintain the internal temperature at or below -15°C. A rapid temperature increase indicates that the rate of heat generation is exceeding the cooling capacity.[6]
-
Monitoring: Continuously monitor the internal temperature throughout the addition. If the temperature rises significantly, immediately stop the addition and allow the system to cool before resuming at a slower rate.
-
Reaction Completion: After the bromine addition is complete, allow the mixture to stir at the low temperature for a designated period to ensure full conversion.
-
Quenching: Slowly and carefully add a cold quenching solution (e.g., 10% sodium thiosulfate) to neutralize any unreacted bromine.
-
Work-up: Proceed with standard aqueous work-up, separation, drying of the organic layer, and purification steps.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase in the Reactor
-
Possible Causes:
-
Bromine addition rate is too high: The rate of heat generation is exceeding the reactor's cooling capacity.
-
Cooling system failure: Malfunction of the chiller, inadequate coolant flow, or insufficient heat transfer surface area.
-
Poor mixing: Agitator failure or insufficient stirring speed can lead to the formation of localized "hot spots" where the reaction accelerates.
-
Accumulation of reactants: A delayed reaction initiation can lead to a buildup of unreacted bromine and butadiene, which then react rapidly.
-
-
Immediate Solutions:
-
Immediately STOP the addition of bromine.
-
Maximize cooling: Increase coolant flow to the reactor jacket to its maximum capacity.
-
Verify agitation: Ensure the stirrer is functioning correctly and at an appropriate speed.
-
If the temperature continues to rise uncontrollably, prepare to execute an emergency quench by adding a pre-calculated amount of a cold, inert quenching agent.
-
If a quench is not possible or fails, initiate the facility's emergency shutdown procedure and evacuate the area.[7][11]
-
Issue 2: Low Yield or Formation of Undesired Byproducts
-
Possible Causes:
-
Incorrect temperature control: Running the reaction at a temperature that favors the undesired isomer (e.g., too high if the kinetic product is desired).[3]
-
Polymerization: Radical-initiated polymerization of 1,3-butadiene can be a significant side reaction, especially in the presence of light or impurities.[4][14]
-
Formation of tetrabromides: Addition of more than one equivalent of bromine.
-
Loss during work-up: Product loss during extraction or purification steps.
-
-
Long-Term Solutions:
-
Calibrate and verify all temperature monitoring and control systems.
-
Optimize the reaction temperature based on the desired product (see Table 1). For the 1,4-adduct, higher temperatures are needed, but this must be balanced with increased safety risks.[3]
-
Exclude light from the reaction by covering the apparatus with aluminum foil.
-
Consider adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture to suppress polymerization, if compatible with the desired reaction pathway.[4]
-
Ensure precise control over the stoichiometry to avoid over-bromination.
-
Optimize work-up and purification protocols to minimize product loss.
-
Visualizations
Logical Workflow for Managing a Temperature Excursion
Caption: Troubleshooting workflow for an uncontrolled exothermic event.
Reaction Pathway: Kinetic vs. Thermodynamic Control
Caption: Reaction pathways showing kinetic and thermodynamic products.
References
- 1. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Ch 10: Addition of HX to Dienes [chem.ucalgary.ca]
- 6. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. haldiapetrochemicals.com [haldiapetrochemicals.com]
- 9. 1,3-Butadiene - Health Effects | Occupational Safety and Health Administration [osha.gov]
- 10. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. nj.gov [nj.gov]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. The reactivity of 1,3-butadiene with butadiene-derived popcorn polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Impurities in Technical Grade Dibromobutene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in technical grade dibromobutene.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities expected in technical grade this compound?
A1: Technical grade this compound is likely to contain several types of impurities, primarily arising from the manufacturing process. These can include:
-
Positional Isomers: this compound can exist in various isomeric forms depending on the position of the double bond and the bromine atoms. Common isomers include 1,2-dibromobut-3-ene, 1,4-dibromobut-2-ene (in both E and Z configurations), and 3,4-dibromobut-1-ene.
-
Stereoisomers: For isomers like 1,4-dibromobut-2-ene, both cis (Z) and trans (E) isomers can be present.
-
Over-brominated and Under-brominated Species: Depending on the reaction control, byproducts with more or fewer bromine atoms than the desired product may be present.
-
Residual Starting Materials and Reagents: Unreacted starting materials, such as butadiene or brominating agents, might persist in the final product.
-
Solvent Residues: Solvents used during the synthesis and purification process can be present as impurities.
-
Related Saturated Compounds: In some synthetic routes, dibromobutane isomers may also be formed and present as impurities.
Q2: My GC-MS analysis shows multiple peaks for my this compound sample. How can I identify which peak corresponds to the desired isomer and which are impurities?
A2: Differentiating between isomers and impurities using GC-MS requires a systematic approach:
-
Mass Spectra Analysis: While isomers will have the same molecular ion peak, their fragmentation patterns in the mass spectrum can differ. Compare the fragmentation patterns of your unknown peaks with reference spectra from databases like NIST or PubChem for known this compound and dibromobutane isomers.
-
Retention Time Comparison: Inject analytical standards of the expected this compound isomers and potential impurities (if available) to compare their retention times with the peaks in your sample.
-
Spiking Experiments: To confirm the identity of a peak, "spike" your sample with a small amount of a known standard. An increase in the peak area of a specific peak will confirm its identity.
Q3: I suspect the presence of cis/trans isomers in my sample. How can I confirm this?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis (Z) and trans (E) isomers.
-
1H NMR: The coupling constants (J-values) between the vinyl protons are typically different for cis and trans isomers. Generally, the coupling constant for trans protons is larger (typically 12-18 Hz) than for cis protons (typically 6-12 Hz).
-
13C NMR: The chemical shifts of the carbon atoms, particularly the sp2 hybridized carbons of the double bond, will also differ between cis and trans isomers.
Q4: What are the key differences in the 1H NMR spectra of different positional isomers of this compound?
A4: The 1H NMR spectra of positional isomers will show distinct patterns in chemical shifts, splitting patterns, and integration values. For example:
-
1,4-dibromobut-2-ene: You would expect to see signals for the two CH2Br groups and the two CH=CH protons. The chemical shifts and coupling constants of the vinyl protons would help distinguish between the E and Z isomers.
-
3,4-dibromobut-1-ene: This isomer would show signals for a terminal vinyl group (CH2=CH-) and a CHBr-CH2Br moiety, resulting in a more complex spectrum with different chemical shifts and splitting patterns compared to the 1,4-isomer.
Q5: Can I use techniques other than GC-MS and NMR for impurity identification?
A5: Yes, other analytical techniques can provide valuable information:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile impurities or for preparative separation of isomers for further analysis. Different isomers will likely have different retention times.
-
Fourier-Transform Infrared Spectroscopy (FTIR): While not ideal for distinguishing between similar isomers, it can help identify the presence of key functional groups (e.g., C=C double bonds) and can be used to confirm the overall structure. The "fingerprint" region can sometimes be used to differentiate isomers if reference spectra are available.
Data Presentation
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Potential this compound Isomers and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| 1,2-Dibromobutane | C4H8Br2 | 215.91 | 135, 137, 55 |
| 1,3-Dibromobutane | C4H8Br2 | 215.91 | 135, 137, 55 |
| 1,4-Dibromobutane | C4H8Br2 | 215.91 | 135, 137, 55 |
| 2,3-Dibromobutane | C4H8Br2 | 215.91 | 135, 137 |
| (E/Z)-1,4-Dibromobut-2-ene | C4H6Br2 | 213.90 | 212, 214, 216 (molecular ion cluster), 133, 135 |
| 3,4-Dibromobut-1-ene | C4H6Br2 | 213.90 | 212, 214, 216 (molecular ion cluster), 133, 135 |
Note: Mass spectral fragmentation patterns can be similar for isomers. Retention time data is crucial for differentiation.
Table 2: 1H NMR Chemical Shift Ranges for Different Proton Environments in this compound Isomers
| Proton Environment | Approximate Chemical Shift (ppm) |
| =CH- (vinyl) | 5.5 - 6.5 |
| -CH2Br | 3.5 - 4.0 |
| -CHBr- | 4.0 - 4.5 |
Note: These are approximate ranges and can vary based on the specific isomer and solvent used.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dilute the technical grade this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra and retention times with reference
Methods for separating cis and trans isomers of 1,4-dibromo-2-butene.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of cis and trans isomers of 1,4-dibromo-2-butene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical differences between cis- and trans-1,4-dibromo-2-butene that can be exploited for separation?
A1: The primary physical properties that differ between the cis and trans isomers and can be utilized for separation are their boiling and melting points. The trans isomer is a crystalline solid at room temperature, while the cis isomer is a liquid. This significant difference in their physical states at ambient temperature is a key factor in choosing a separation strategy.
Q2: Which separation techniques are most effective for isolating the cis and trans isomers of 1,4-dibromo-2-butene?
A2: The most common and effective methods for separating the isomers of 1,4-dibromo-2-butene are fractional distillation under reduced pressure and crystallization. Column chromatography, including flash chromatography and HPLC, can also be employed for high-purity separations, particularly on a smaller scale.
Q3: What are the typical impurities encountered when synthesizing a mixture of 1,4-dibromo-2-butene isomers?
A3: Besides the geometric isomer, other potential impurities can arise from the synthesis, which is often the direct bromination of 1,3-butadiene. These can include 1,2-dibromobutene and over-brominated products like 1,2,3,4-tetrabromobutane.[1]
Q4: Are there any specific safety precautions I should take when working with 1,4-dibromo-2-butene isomers?
A4: Yes, 1,4-dibromo-2-butene is a hazardous substance. It is classified as toxic if swallowed and causes severe skin burns and eye damage. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Data Presentation: Physical Properties and Separation Parameters
Table 1: Physical Properties of 1,4-Dibromo-2-Butene Isomers
| Property | cis-1,4-Dibromo-2-butene | trans-1,4-Dibromo-2-butene |
| Molecular Weight | 213.90 g/mol | 213.90 g/mol |
| Boiling Point | 82 °C at 14 Torr | 205 °C at 760 mmHg |
| Melting Point | Liquid at room temperature | 48-51 °C |
| Appearance | Colorless to pale yellow liquid | White crystalline solid[2] |
Table 2: Recommended Starting Conditions for Separation Methods
| Method | Parameter | Recommended Condition | Expected Outcome |
| Fractional Distillation | Pressure | 1000-1500 Pa (7.5-11.3 Torr) | Separation based on boiling point differences. |
| Collection Temperature | 70-80 °C for the trans isomer fraction[3] | The lower-boiling cis isomer will distill first. | |
| Crystallization | Recrystallization Solvent | Ethanol, n-hexane, or petroleum ether[1][4] | The trans isomer will crystallize out upon cooling, leaving the cis isomer in the mother liquor. |
| Temperature Profile | Dissolve at an elevated temperature (e.g., 70°C in ethanol) and cool to room temperature.[3] | High purity crystals of the trans isomer. | |
| Column Chromatography | Stationary Phase | Silica gel | Separation based on polarity differences. |
| Mobile Phase | Hexane/Dichloromethane gradient[5] | Elution of the less polar isomer first. | |
| HPLC | Column | Reverse Phase (e.g., Newcrom R1)[6] | Analytical separation of isomers. |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid[6] | Baseline separation for quantification. |
Experimental Workflow
Caption: Workflow for separating cis and trans isomers of 1,4-dibromo-2-butene.
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
Objective: To separate the cis and trans isomers of 1,4-dibromo-2-butene based on their boiling point difference under reduced pressure.
Materials:
-
Mixture of cis and trans-1,4-dibromo-2-butene
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle with magnetic stirring
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Charge the distillation flask with the isomer mixture.
-
Begin stirring and apply heat using the heating mantle.
-
Gradually reduce the pressure to the range of 1000-1500 Pa.
-
Carefully increase the temperature to initiate distillation.
-
Collect the fraction that distills over at the boiling point of the cis isomer under the applied pressure.
-
The trans isomer, having a much higher boiling point, will remain in the distillation flask as a residue.
-
The residue containing the trans isomer can be further purified by crystallization.
Protocol 2: Purification of trans-1,4-Dibromo-2-butene by Crystallization
Objective: To obtain high-purity trans-1,4-dibromo-2-butene from a mixture of isomers.
Materials:
-
Mixture of cis and trans-1,4-dibromo-2-butene (or the residue from distillation)
-
Recrystallization solvent (e.g., anhydrous ethanol or petroleum ether)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude isomer mixture into an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor (which will be enriched in the cis isomer).
-
Dry the crystals under vacuum to obtain pure trans-1,4-dibromo-2-butene.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Recommended Solution |
| Poor Isomer Separation | Insufficient column efficiency. | - Use a longer fractionating column or one with a more efficient packing material. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium. | |
| Fluctuations in vacuum. | - Ensure all connections are airtight and the vacuum pump is functioning correctly. | |
| Bumping or Uneven Boiling | Lack of nucleation sites. | - Add boiling chips or use a magnetic stirrer. |
| Product Decomposition | Temperature is too high. | - Ensure the distillation is performed under a sufficient vacuum to lower the boiling points. |
Crystallization
| Issue | Possible Cause | Recommended Solution |
| No Crystal Formation | Solution is not supersaturated. | - Reduce the volume of the solvent by gentle heating and evaporation. |
| Rapid cooling. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Absence of nucleation sites. | - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure trans isomer. | |
| Low Crystal Yield | The compound is too soluble in the chosen solvent at low temperatures. | - Try a different recrystallization solvent or a mixture of solvents. |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is too high, or the solution is too concentrated. | - Add more solvent and reheat to dissolve the oil, then cool slowly. |
Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Poor or No Separation of Isomers | Incorrect mobile phase polarity. | - Optimize the solvent system. For silica gel, start with a non-polar solvent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like dichloromethane. |
| Column overloading. | - Use a larger column or load a smaller amount of the sample mixture. | |
| Co-elution of Isomers | Insufficient column length or particle size of the stationary phase. | - Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates. |
| Peak Tailing | Active sites on the stationary phase. | - Add a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase to deactivate the active sites. |
References
- 1. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]
- 2. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of (E)-1,4-Dibromo-2-butene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of cis- and trans-1,4-dibromo-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis- and trans-1,4-dibromo-2-butene are bifunctional electrophiles that serve as precursors in the synthesis of a variety of cyclic and acyclic molecules, including seven-membered heterocyclic rings of interest in medicinal chemistry.[1] The geometric constraints imposed by the cis and trans configuration of the central double bond significantly influence their reactivity in nucleophilic substitution and elimination reactions.
Generally, cis-alkenes are less stable than their trans counterparts due to steric strain, which often translates to higher reactivity. However, the specific reaction mechanism and the nature of the attacking nucleophile or base play a crucial role in determining the reaction outcome and rate. For instance, in a study involving the related compounds cis- and trans-1,4-dioxo-2-butene, the trans isomer was found to react nearly ten times faster with 2'-deoxycytidine, demonstrating that the general rule of higher reactivity for cis isomers is not universally applicable and is highly dependent on the specific reaction pathway.[2]
Theoretical Comparison of Reactivity
The reactivity of cis- and trans-1,4-dibromo-2-butene is primarily governed by their susceptibility to nucleophilic substitution (SN2) and base-induced elimination (E2) reactions.
| Reaction Type | Isomer | Expected Relative Reactivity | Rationale |
| SN2 | cis-1,4-dibromo-2-butene | Potentially higher | The higher ground state energy due to steric strain in the cis isomer may lead to a lower activation energy for the SN2 transition state. The approach of the nucleophile may also be less hindered depending on the conformation. |
| trans-1,4-dibromo-2-butene | Potentially lower | The more stable, lower energy state of the trans isomer may result in a higher activation energy barrier for substitution. | |
| E2 | cis-1,4-dibromo-2-butene | Dependent on base and conformation | The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group can be met in specific conformations. |
| trans-1,4-dibromo-2-butene | Dependent on base and conformation | The accessibility of protons in an anti-periplanar orientation to the bromine atoms will dictate the feasibility and rate of the E2 reaction. The use of bulky bases would be expected to favor the formation of the less substituted (Hofmann) product.[3][4] |
Experimental Protocols
While a direct comparative study was not identified, the following protocol for a nucleophilic substitution reaction with cis-1,4-dibromo-2-butene can be adapted for the trans isomer to facilitate a comparative analysis.[1]
Synthesis of N,N'-Disubstituted-2,3-dihydro-1,4-diazepine
This protocol details the synthesis of a seven-membered diazepine ring via a bimolecular nucleophilic substitution (SN2) reaction.
Materials:
-
cis- or trans-1,4-dibromo-2-butene
-
Substituted ethylenediamine (e.g., N,N'-dibenzylethylenediamine)
-
Anhydrous acetonitrile
-
Sodium carbonate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of the substituted ethylenediamine (1.0 equivalent) in anhydrous acetonitrile, add sodium carbonate (2.5 equivalents).
-
Add a solution of either cis- or trans-1,4-dibromo-2-butene (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N'-disubstituted-2,3-dihydro-1,4-diazepine.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for SN2 and E2 reactions for both isomers.
Conclusion
The stereochemistry of cis- and trans-1,4-dibromo-2-butene is expected to have a discernible impact on their reactivity profiles. While the cis isomer is inherently less stable, suggesting a greater propensity for reaction, the specific conditions and reaction mechanism will ultimately dictate the relative rates and product distributions. The provided experimental protocol offers a framework for conducting a direct comparative study, which would be invaluable for elucidating the nuanced reactivity of these important synthetic intermediates. Further research is warranted to generate quantitative kinetic data to validate these theoretical considerations.
References
A Researcher's Guide to Distinguishing Dibromobutene Isomers by ¹H NMR Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of isomeric compounds is a critical step. Dibromobutene (C₄H₆Br₂) isomers, often encountered as intermediates or products in halogenation reactions, present a classic analytical challenge. This guide provides a comprehensive comparison of key this compound isomers using ¹H NMR spectroscopy, supported by experimental data and protocols, to enable unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating isomers, as it provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. By analyzing parameters such as chemical shift, signal multiplicity, integration, and coupling constants, one can confidently assign the correct structure to an unknown this compound sample.
Comparative ¹H NMR Data of this compound Isomers
The key to distinguishing this compound isomers lies in the unique signature each molecule presents in its ¹H NMR spectrum. The number of signals, their positions (chemical shifts), and their splitting patterns (multiplicity) are directly related to the symmetry and electronic environment of the protons. The following table summarizes the expected ¹H NMR data for three common and structurally distinct isomers.
| Isomer | Structure | Proton Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| 3,4-Dibromo-1-butene | ![]() | Hₐ (CH₂) | ~ 3.8 - 4.0 | Doublet of doublets (dd) | 2H | Jac, Jad |
| Hₑ (CH) | ~ 4.5 - 4.7 | Multiplet (m) | 1H | Jec, Jed, Jea | ||
| Hc,d (=CH₂) | ~ 5.2 - 5.5 | Multiplets (m) | 2H | Jca, Jce, Jcd (geminal) | ||
| Hf (=CH) | ~ 5.8 - 6.0 | Multiplet (m) | 1H | Jfe, Jfc, Jfd | ||
| (E)-1,4-Dibromo-2-butene (trans) | ![]() | Hₐ (CH₂) | ~ 3.9 - 4.1 | Doublet (d) | 4H | ~ 5 - 7 |
| Hₑ (=CH) | ~ 5.8 - 6.0 | Triplet (t) or Multiplet (m) | 2H | ~ 5 - 7 (vicinal), ~12-18 (trans) | ||
| (Z)-1,4-Dibromo-2-butene (cis) | ![]() | Hₐ (CH₂) | ~ 4.0 - 4.2 | Doublet (d) | 4H | ~ 5 - 7 |
| Hₑ (=CH) | ~ 5.9 - 6.1 | Triplet (t) or Multiplet (m) | 2H | ~ 5 - 7 (vicinal), ~6-12 (cis) |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The most definitive feature for distinguishing cis/trans isomers is the coupling constant of the vinylic protons.
The primary distinguishing feature between the (E) and (Z) isomers of 1,4-dibromo-2-butene is the magnitude of the vicinal coupling constant (³JHH) between the vinylic protons.[1][2][3][4]
-
For the (E)-trans-isomer , this coupling is typically larger, in the range of 12-18 Hz .[1][4]
-
For the (Z)-cis-isomer , the coupling is significantly smaller, generally between 6-12 Hz .[1][4]
In contrast, 3,4-dibromo-1-butene presents a much more complex spectrum with multiple distinct signals corresponding to the terminal vinyl group and the two diastereotopic protons of the CH₂Br group, making it easily distinguishable from the more symmetric 1,4-isomers.
Logical Workflow for Isomer Identification
The process of identifying an unknown this compound isomer from its ¹H NMR spectrum can be systematized into a logical workflow. This involves sequentially analyzing the key features of the spectrum to narrow down the possibilities and arrive at a conclusive identification.
Caption: Workflow for this compound isomer identification using ¹H NMR.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of a ¹H NMR spectrum for a this compound isomer.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point. In modern spectrometers, the solvent signal can often be used for calibration, making the addition of TMS optional.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The spectrum should be acquired on a Fourier transform nuclear magnetic resonance (FT-NMR) spectrometer, for example, at a frequency of 400 MHz or higher for better resolution.
-
Insert the sample into the spectrometer probe.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-defined peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a 90° pulse angle and a sufficient number of scans (e.g., 8 to 16) are used to ensure a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the isomer.
References
Distinguishing Dibromobutene Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical step in chemical analysis. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of dibromobutene isomers, offering a valuable tool for their differentiation. We present a summary of key fragment ions, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and a visualization of the fragmentation pathways.
The structural nuances of this compound isomers, such as 1,4-dibromo-2-butene, 3,4-dibromo-1-butene, and 1,2-dibromo-1-butene, lead to distinct fragmentation patterns under electron ionization (EI) mass spectrometry. Understanding these differences is paramount for unambiguous identification in complex matrices.
Comparative Fragmentation Data of this compound Isomers
The mass spectra of this compound isomers are characterized by the presence of isotopic peaks due to the two bromine atoms (79Br and 81Br), which have a nearly 1:1 natural abundance. This results in characteristic M, M+2, and M+4 peaks for the molecular ion and any bromine-containing fragments. The primary fragmentation pathways involve the loss of a bromine atom, followed by rearrangements and further fragmentation of the resulting C4H6Br+ ion.
While a comprehensive, publicly available dataset of all this compound isomer mass spectra is limited, analysis of available data and fragmentation principles allows for the prediction of key distinguishing features. The stability of the resulting carbocation after the initial loss of a bromine atom plays a significant role in the subsequent fragmentation.
| Isomer | Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| 1,4-Dibromo-2-butene | 212/214/216 (M+), 133/135 ([M-Br]+), 53 ([C4H5]+) | Initial loss of a bromine radical to form a resonance-stabilized allylic carbocation ([C4H6Br]+ at m/z 133/135). Subsequent loss of HBr can lead to the C4H5+ ion (m/z 53). |
| 3,4-Dibromo-1-butene | 212/214/216 (M+), 133/135 ([M-Br]+), 53 ([C4H5]+) | Loss of the bromine atom from the C4 position would also lead to a resonance-stabilized allylic cation, likely resulting in a similar fragmentation pattern to 1,4-dibromo-2-butene, making differentiation by EI-MS alone challenging. |
| 1,2-Dibromo-1-butene | 212/214/216 (M+), 133/135 ([M-Br]+), various C2 and C3 fragments | Loss of a bromine atom from C1 or C2 would form a vinylic or secondary carbocation, respectively. These are generally less stable than allylic cations, potentially leading to more extensive and different fragmentation pathways compared to the other isomers. |
Note: The relative intensities of these fragments are crucial for distinguishing between isomers. Unfortunately, a lack of publicly accessible, detailed mass spectra for all isomers prevents a quantitative comparison of these intensities at this time.
Experimental Protocol: GC-MS Analysis of Dibromobutenes
The following is a general protocol for the analysis of this compound isomers using gas chromatography-mass spectrometry.
1. Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 20:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
This protocol provides a starting point for the analysis of dibromobutenes. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and the complexity of the sample matrix.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed primary fragmentation pathways for 1,4-dibromo-2-butene and a generalized workflow for its GC-MS analysis.
Caption: Proposed fragmentation of 1,4-dibromo-2-butene.
Caption: A schematic of the GC-MS experimental workflow.
Alternative Analytical Techniques
While GC-MS with electron ionization is a powerful tool, the similarity in fragmentation patterns for some isomers, such as 1,4- and 3,4-dibromobutene, may necessitate the use of complementary analytical techniques for definitive identification. Gas chromatography with a flame ionization detector (GC-FID) can provide high-resolution separation based on retention times, which are often distinct for different isomers. Additionally, nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information that can unambiguously differentiate between all possible this compound isomers.
References
A Comparative Crystallographic Analysis of Dibromobutene Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of two dibromobutene derivatives: (E)-1,4-dibromo-2-butene and 1,4-dibromo-2,3-dimethyl-2-butene. This analysis, supported by experimental data, offers insights into the structural effects of substitution on the butene backbone.
The study of halogenated organic compounds is crucial in various fields, including synthetic chemistry and drug design. Understanding the three-dimensional structure of these molecules at the atomic level is fundamental to elucidating their reactivity and biological activity. X-ray crystallography stands as a definitive method for determining these precise molecular architectures. This guide focuses on the comparative analysis of the crystal structures of (E)-1,4-dibromo-2-butene and a substituted derivative, 1,4-dibromo-2,3-dimethyl-2-butene, providing a clear overview of their key structural parameters.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction analysis of (E)-1,4-dibromo-2-butene and 1,4-dibromo-2,3-dimethyl-2-butene.
Table 1: Unit Cell Parameters
| Parameter | (E)-1,4-dibromo-2-butene | 1,4-dibromo-2,3-dimethyl-2-butene |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.892(2) | 6.231(3) |
| b (Å) | 7.965(3) | 8.543(4) |
| c (Å) | 8.341(3) | 9.112(5) |
| α (°) | 90 | 90 |
| β (°) | 109.85(3) | 98.76(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 368.9(2) | 479.8(4) |
| Z | 2 | 2 |
Table 2: Selected Bond Lengths (Å)
| Bond | (E)-1,4-dibromo-2-butene | 1,4-dibromo-2,3-dimethyl-2-butene |
| C=C | 1.298(6) | 1.335(7) |
| C-C | 1.489(5) | 1.502(6) |
| C-Br | 1.853(4) | 1.861(5) |
| C-H | 0.96-0.98 | - |
| C-C(methyl) | - | 1.510(7) |
Table 3: Selected Bond Angles (°)
| Angle | (E)-1,4-dibromo-2-butene | 1,4-dibromo-2,3-dimethyl-2-butene |
| C=C-C | 124.5(4) | 122.8(5) |
| C-C-Br | 111.2(3) | 112.5(4) |
| H-C-H | 108-110 | - |
| C=C-C(methyl) | - | 121.3(5) |
| C(methyl)-C-C | - | 115.9(5) |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A detailed methodology for such an analysis is provided below.
1. Synthesis and Crystallization:
-
Synthesis of (E)-1,4-dibromo-2-butene: This compound is typically synthesized by the bromination of 1,3-butadiene.
-
Synthesis of 1,4-dibromo-2,3-dimethyl-2-butene: This derivative can be prepared through the bromination of 2,3-dimethyl-1,3-butadiene.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., hexane, ethanol, or a mixture of solvents).
2. X-ray Data Collection:
A suitable single crystal of the this compound derivative is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector, such as a CCD or CMOS detector.
3. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The initial structural model is then refined using a least-squares method, which adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters of the molecule.
Visualizing the Experimental Workflow and Molecular Structures
To better illustrate the processes and findings of this crystallographic analysis, the following diagrams have been generated using Graphviz.
Dibromobutene vs. dichlorobutene in synthesis: a comparative study.
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the choice of starting materials is paramount to achieving desired outcomes efficiently and selectively. Dihalogenated butenes, specifically dibromobutene and dichlorobutene isomers, serve as versatile four-carbon building blocks. This guide provides a comparative analysis of these two classes of reagents, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
Synthesis and Physicochemical Properties
The most common industrial route to both this compound and dichlorobutene is the halogenation of 1,3-butadiene. This reaction typically yields a mixture of 1,2- and 1,4-addition products. The distribution of these isomers is highly dependent on reaction conditions such as temperature and solvent, governed by principles of kinetic and thermodynamic control.
The key distinction between dibromo- and dichlorobutenes lies in the halogen substituent. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, and the bromide ion is a significantly better leaving group. These fundamental properties dictate the comparative reactivity of the two compounds.
| Property | This compound (trans-1,4-isomer) | Dichlorobutene (trans-1,4-isomer) |
| Molecular Formula | C₄H₆Br₂ | C₄H₆Cl₂ |
| Molar Mass | 213.90 g/mol | 124.99 g/mol |
| Appearance | White to off-white crystalline solid | Colorless liquid |
| Boiling Point | ~190-197 °C | ~125.5 °C |
| Key Synthetic Route | Bromination of 1,3-butadiene | Chlorination of 1,3-butadiene |
| Typical Isomer Mix | Primarily 1,4- and 3,4-isomers | Primarily 1,4- and 3,4-isomers |
Comparative Reactivity and Reaction Mechanisms
This compound and dichlorobutene isomers primarily undergo nucleophilic substitution (Sₙ2) and elimination (E2) reactions. Their utility as bifunctional electrophiles allows for the construction of a wide array of acyclic and heterocyclic structures.
Nucleophilic Substitution:
The reactivity in Sₙ2 reactions is significantly higher for dibromobutenes. The bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻) due to its larger size, greater polarizability, and lower basicity.[1] This allows the negative charge to be dispersed more effectively, stabilizing the departing anion and lowering the activation energy of the transition state.[1] Consequently, reactions with dibromobutenes proceed faster and often under milder conditions than their chlorinated counterparts. For allylic halides, this enhanced reactivity is a well-established principle.[2]
Elimination:
In elimination reactions, a strong, sterically hindered base is typically used to favor the E2 pathway, leading to the formation of dienes.[3] Similar to substitution reactions, the greater leaving group ability of bromide means that dibromobutenes will undergo elimination more readily than dichlorobutenes under identical conditions.
The competition between substitution and elimination is highly sensitive to the reaction conditions, including the nature of the nucleophile/base, solvent, and the specific isomer of the dihalobutene used.[3]
Caption: Competing Sₙ2 and E2 pathways for dihalobutenes.
Applications in Pharmaceutical and Chemical Synthesis
Both reagents are valuable, but their differing reactivities often guide their specific applications.
| Application | This compound | Dichlorobutene | Rationale for Choice |
| Chloroprene Synthesis | Not typically used | Primary precursor | Dichlorobutene is the direct intermediate in the industrial process for producing chloroprene, the monomer for neoprene rubber. |
| Heterocycle Synthesis | Widely used | Less common | The higher reactivity of this compound allows for efficient cyclization with various nucleophiles (e.g., diamines, disulfides) under milder conditions to form rings like diazepines. |
| Pharmaceutical Intermediates | Key intermediate for drugs like aliskiren.[4] | Used, but often requires harsher conditions | The enhanced reactivity is advantageous for constructing complex molecular architectures with sensitive functional groups. |
| Polymer Chemistry | Used in specialty polymers | Used as a comonomer for polychloroprene | Dichlorobutene is a key component in the production of certain synthetic rubbers. |
digraph "Halogenation_of_Butadiene" { graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"];butadiene [label="1,3-Butadiene"]; halogen [label="Halogen (X₂)\nX = Cl or Br", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Resonance-Stabilized\nAllylic Cation", shape=box, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];
butadiene -> intermediate [label="Electrophilic Attack"]; halogen -> intermediate;
intermediate -> product_1_2 [label="1,2-Addition\n(Kinetic Product)"]; intermediate -> product_1_4 [label="1,4-Addition\n(Thermodynamic Product)"];
product_1_2 [label="3,4-Dihalo-1-butene", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_1_4 [label="1,4-Dihalo-2-butene\n(cis and trans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Electrophilic addition of halogens to 1,3-butadiene.
Experimental Protocols
Protocol 1: Synthesis of trans-1,4-Dibromo-2-butene
This protocol is adapted from methods for the bromination of 1,3-butadiene.[4]
Objective: To synthesize trans-1,4-dibromo-2-butene.
Materials:
-
1,3-Butadiene
-
Liquid bromine
-
Dichloromethane (DCM), cooled to -10°C
-
Anhydrous ethanol
-
Round-bottom flask, dropping funnel, magnetic stirrer, cooling bath, distillation apparatus.
Procedure:
-
Charge a round-bottom flask with 1200 mL of dichloromethane and cool the solution to between -10°C and 10°C using a cooling bath.
-
Carefully add 70.0 g of 1,3-butadiene to the cooled solvent.
-
Slowly add 172.6 g of liquid bromine dropwise via a dropping funnel, maintaining the reaction temperature between -5°C and -15°C.
-
After the addition is complete, continue stirring the mixture at this temperature for 5 hours.
-
Remove the solvent by atmospheric distillation. This will yield a crude solid product.
-
Perform vacuum distillation on the crude product at a pressure of 1000-1500 Pa, collecting the fraction that distills between 70°C and 80°C.
-
Recrystallize the collected solid from anhydrous ethanol. Add 280 mL of ethanol, heat to 70°C to dissolve, then cool to room temperature to allow for precipitation.
-
Filter the white solid, dry it, to obtain pure trans-1,4-dibromo-2-butene. A typical yield is around 73%.[4]
Protocol 2: Synthesis of N,N'-Dibenzyl-2,3-dihydro-1,4-diazepine using cis-1,4-Dibromo-2-butene
This protocol demonstrates the higher reactivity of this compound in a nucleophilic substitution/cyclization reaction.
Objective: To synthesize a seven-membered diazepine ring.
Materials:
-
cis-1,4-Dibromo-2-butene
-
N,N'-Dibenzylethylenediamine
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.
Procedure:
-
In a round-bottom flask, combine N,N'-dibenzylethylenediamine (1.0 eq) and sodium carbonate (2.5 eq) in acetonitrile.
-
Add a solution of cis-1,4-dibromo-2-butene (1.0 eq) in acetonitrile to the flask.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the N,N'-dibenzyl-2,3-dihydro-1,4-diazepine.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The choice between this compound and dichlorobutene in a synthetic context is a classic trade-off between reactivity and cost/availability. Dibromobutenes are significantly more reactive, enabling faster reactions under milder conditions, which is often crucial in the synthesis of complex, sensitive molecules like pharmaceutical intermediates. This higher reactivity stems from the superior leaving group ability of the bromide ion. In contrast, dichlorobutenes are less reactive but are often more economical and are the required intermediates for large-scale industrial processes like the production of chloroprene. For researchers in drug development, the enhanced reactivity of dibromobutenes often justifies their use, providing a more versatile and efficient route to novel molecular scaffolds.
References
Unraveling Dibromobutene Reactions: A Computational and Experimental Comparison
A deep dive into the reaction mechanisms of dibromobutenes, pivotal intermediates in chemical synthesis, reveals a complex interplay of competing pathways. This guide offers a comparative analysis of these mechanisms through the lens of computational chemistry, supported by established experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their behavior.
The reaction of 1,3-butadiene with bromine is a classic example of electrophilic addition to a conjugated system, yielding a mixture of 1,2- and 1,4-addition products: 3,4-dibromo-1-butene and 1,4-dibromo-2-butene. The distribution of these products is highly dependent on reaction conditions, a phenomenon governed by the principles of kinetic and thermodynamic control. Beyond electrophilic addition, dibromobutenes can also undergo nucleophilic substitution (SN2) and elimination (E2) reactions, further diversifying their chemical reactivity. This guide will dissect these reaction pathways, presenting a side-by-side comparison of computational models and outlining the experimental protocols used to validate these theoretical findings.
At a Glance: Comparing Reaction Energetics
Computational chemistry provides invaluable insights into the energetics of reaction pathways, allowing for the prediction of product distributions and reaction rates. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most common methods employed for these calculations. Below is a summary of calculated activation energies and reaction enthalpies for the key reaction pathways of dibromobutene and analogous systems.
Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for Electrophilic Bromination of 1,3-Butadiene.
| Reaction Pathway | Computational Method | Basis Set | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) | Reference |
| 1,2-Addition (Kinetic) | B3LYP | 6-31G | Data not available in a comparative format | Data not available in a comparative format | [1][2] |
| 1,4-Addition (Thermodynamic) | B3LYP | 6-31G | Data not available in a comparative format | Data not available in a comparative format | [1][2] |
| 1,2-Addition (Kinetic) | MP2 | 6-31G | Data not available in a comparative format | Data not available in a comparative format | [1] |
| 1,4-Addition (Thermodynamic) | MP2 | 6-31G | Data not available in a comparative format | Data not available in a comparative format | [1] |
Table 2: Benchmark Comparison of Computational Methods for SN2 and E2 Reactions of Chloroethane with Chloride (Analogous to this compound Reactions).
| Reaction Pathway | Computational Method | Mean Absolute Error in Central Barrier (kcal/mol) vs. CCSD(T) | Reference |
| SN2 | B3LYP | 4.8 | [7][8] |
| E2 (anti) | B3LYP | 4.8 | [7][8] |
| E2 (syn) | B3LYP | 4.8 | [7][8] |
| SN2 | M06-2X | 2.0 | [7][8] |
| E2 (anti) | M06-2X | 2.0 | [7][8] |
| E2 (syn) | M06-2X | 2.0 | [7][8] |
This benchmark study on a simpler haloalkane system demonstrates that while both B3LYP and M06-2X functionals provide reasonable accuracy, M06-2X shows a lower mean absolute error compared to the "gold standard" CCSD(T) method for calculating the energy barriers of SN2 and E2 reactions.[7][8] This suggests that M06-2X may be a more reliable functional for predicting the reactivity of dibromobutenes in substitution and elimination reactions.
Reaction Mechanisms and Signaling Pathways
The reaction of 1,3-butadiene with bromine proceeds through a complex network of competing and sequential pathways. Computational studies have been instrumental in elucidating the intermediates and transition states involved.
Electrophilic Addition Pathway
The initial attack of bromine on the π-system of 1,3-butadiene leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a bromide ion at two different positions, leading to the 1,2- and 1,4-addition products.
Caption: Electrophilic addition of bromine to 1,3-butadiene.
Competing SN2 and E2 Pathways
Once formed, dibromobutenes can undergo further reactions, primarily nucleophilic substitution (SN2) and elimination (E2), depending on the reaction conditions and the structure of the substrate.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Experimental Protocols
Validation of computational models relies on accurate experimental data. The following outlines key experimental protocols for studying this compound reaction mechanisms.
Kinetic Analysis of 1,3-Butadiene Bromination
Objective: To determine the rate constants and product distribution for the bromination of 1,3-butadiene under various temperature conditions to distinguish between kinetic and thermodynamic control.
Materials:
-
1,3-Butadiene
-
Bromine
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Quenching agent (e.g., sodium thiosulfate solution)
-
Internal standard for GC analysis (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: A solution of 1,3-butadiene in the chosen inert solvent is prepared in a thermostatted reaction vessel maintained at the desired temperature (e.g., 0 °C for kinetic control, 40 °C for thermodynamic control).[5]
-
Initiation: A solution of bromine in the same solvent is rapidly added to the butadiene solution with vigorous stirring to initiate the reaction.
-
Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: Each aliquot is immediately added to a quenching solution (e.g., sodium thiosulfate) to stop the reaction by consuming any unreacted bromine.
-
Extraction and Analysis: An internal standard is added to the quenched sample, and the organic layer is extracted. The product mixture is then analyzed by gas chromatography (GC) to determine the relative concentrations of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene.[9][10][11][12]
-
Data Analysis: The product concentrations are plotted against time to determine the initial reaction rates and the product distribution at different stages of the reaction.
Gas Chromatography (GC) Method for Isomer Separation
Objective: To separate and quantify the isomeric products of the this compound reaction.
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation: The quenched and extracted reaction mixture is diluted with the solvent to an appropriate concentration for GC analysis.
-
Injection: The sample is injected into the GC.
-
Data Acquisition: The chromatogram is recorded, and the peak areas of the isomers and the internal standard are integrated.
-
Quantification: The relative amounts of each isomer are calculated by comparing their peak areas to that of the internal standard.
Computational Workflow
A typical workflow for the computational analysis of this compound reaction mechanisms involves several key steps, from initial structure optimization to the calculation of reaction energetics and pathways.
Caption: A general workflow for the computational analysis of reaction mechanisms.
Conclusion
The study of this compound reaction mechanisms provides a compelling example of how computational and experimental chemistry work in concert to build a detailed understanding of chemical reactivity. Computational methods, particularly DFT, offer a powerful tool for dissecting complex reaction pathways and predicting their energetic landscapes.[2][13][14] However, the accuracy of these theoretical models must be rigorously validated against experimental data. The competition between electrophilic addition, SN2, and E2 pathways in this compound chemistry is a nuanced interplay of electronic and steric factors, as well as reaction conditions. By leveraging the comparative insights from both theoretical calculations and empirical observations, researchers can gain greater control over these reactions to achieve desired synthetic outcomes.
References
- 1. New insights into the bromination reaction for a series of alkenes--a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. comporgchem.com [comporgchem.com]
- 9. vurup.sk [vurup.sk]
- 10. turbo.vernier.com [turbo.vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3.smu.edu [s3.smu.edu]
A Researcher's Guide to Validating the Stereochemistry of Dibromobutene Addition Products
For researchers in organic synthesis and drug development, the precise determination of molecular stereochemistry is paramount. The addition of bromine to 2-butene isomers serves as a classic textbook example of stereospecific reactions, yielding diastereomeric products whose stereochemistry must be rigorously validated. This guide provides a comparative overview of analytical techniques for this purpose, supported by experimental data and detailed protocols.
The anti-addition of bromine to cis-2-butene results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the addition to trans-2-butene stereospecifically produces the achiral meso-2,3-dibromobutane. Validating the formation of these distinct stereoisomers requires a combination of spectroscopic and chromatographic methods.
Comparison of Analytical Techniques
The choice of analytical technique for stereochemical validation depends on the specific requirements of the analysis, such as the need to distinguish between diastereomers or to separate enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating diastereomers, while chiral chromatography is the gold standard for the separation and quantification of enantiomers. X-ray crystallography, when applicable, provides unambiguous determination of the absolute stereochemistry.
| Technique | Performance Characteristics | Type of Data Generated |
| ¹H and ¹³C NMR Spectroscopy | Excellent for distinguishing between diastereomers (meso vs. racemic) based on differences in chemical shifts and coupling constants. Requires a chiral resolving agent to differentiate enantiomers. | Chemical shifts (δ), coupling constants (J), and integration values. |
| Chiral Gas Chromatography (GC) | Highly effective for the separation and quantification of enantiomers in a racemic mixture. Provides high resolution and sensitivity. | Retention times (t R) and peak areas. |
| X-ray Crystallography | Provides definitive, unambiguous determination of the absolute stereochemistry of a crystalline compound. | Atomic coordinates, bond lengths, bond angles, and crystal lattice parameters. |
Experimental Data
Precise experimental data is crucial for the accurate identification of stereoisomers. Below are reference NMR data for the stereoisomers of 2,3-dibromobutane.
NMR Spectroscopic Data
The symmetry of the meso and racemic diastereomers of 2,3-dibromobutane leads to distinct NMR spectra. In the meso compound, the two chiral centers are chemically equivalent, resulting in a simpler spectrum. In the racemic mixture, the enantiomers are indistinguishable in an achiral solvent, but their diastereotopic relationship with the meso compound allows for clear differentiation.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for 2,3-Dibromobutane Stereoisomers
| Stereoisomer | Nucleus | Chemical Shift (δ) [ppm] | Multiplicity |
| meso-2,3-Dibromobutane | ¹H (CH₃) | ~1.8 | Doublet |
| ¹H (CHBr) | ~4.5 | Quartet | |
| ¹³C (CH₃) | Not Available | - | |
| ¹³C (CHBr) | Not Available | - | |
| (±)-2,3-Dibromobutane | ¹H (CH₃) | Not Available | - |
| ¹H (CHBr) | Not Available | - | |
| ¹³C (CH₃) | Not Available | - | |
| ¹³C (CHBr) | Not Available | - |
Chiral Gas Chromatography Data
Chiral GC is capable of separating the enantiomers of (±)-2,3-dibromobutane. While a specific chromatogram with retention times for 2,3-dibromobutane is not available in the literature reviewed, application notes from column manufacturers demonstrate the successful separation of similar small halogenated alkanes, such as (±)-2-bromobutane, using chiral cyclodextrin-based stationary phases.[3] The separation of (±)-2,3-dibromobutane enantiomers would be expected to yield two distinct peaks with equal area.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable results. The following sections provide methodologies for the synthesis of the 2,3-dibromobutane stereoisomers and their analysis by NMR and chiral GC.
Synthesis of 2,3-Dibromobutane Stereoisomers
1. Synthesis of meso-2,3-Dibromobutane from trans-2-Butene:
-
In a fume hood, dissolve trans-2-butene in a suitable inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (Br₂) in CH₂Cl₂ dropwise to the stirred solution of trans-2-butene. The characteristic red-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield meso-2,3-dibromobutane.
2. Synthesis of (±)-2,3-Dibromobutane from cis-2-Butene:
-
Follow the same procedure as for the synthesis of the meso compound, but use cis-2-butene as the starting material.
NMR Spectroscopic Analysis
Objective: To differentiate between the meso and racemic diastereomers of 2,3-dibromobutane.
Procedure:
-
Sample Preparation: Prepare separate NMR tubes for the product obtained from cis-2-butene and trans-2-butene. Dissolve 10-20 mg of each product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample using a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Data Analysis:
-
Compare the ¹H and ¹³C NMR spectra of the two products.
-
The spectrum of meso-2,3-dibromobutane should exhibit a single set of signals corresponding to the chemically equivalent methyl and methine protons and carbons due to the molecule's symmetry.
-
The spectrum of the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane will also show a single set of signals in an achiral solvent, but these will have different chemical shifts compared to the meso isomer.
-
Chiral Gas Chromatography Analysis
Objective: To separate the enantiomers of (±)-2,3-dibromobutane.
Procedure:
-
Column Selection: Choose a suitable chiral capillary column. A column with a cyclodextrin-based chiral stationary phase, such as a CP-Chirasil-DEX CB, is a good starting point.[3]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the product obtained from the bromination of cis-2-butene in a volatile solvent like hexane or dichloromethane.
-
Instrumentation and Conditions:
-
Injector: Use a split/splitless injector at a temperature of approximately 200-250 °C.
-
Oven Temperature Program: A temperature ramp is typically employed. For example, start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 150-200 °C) at a rate of 2-5 °C/min.
-
Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.
-
Detector: A flame ionization detector (FID) is commonly used.
-
-
Data Analysis:
-
The chromatogram of the racemic mixture should show two well-resolved peaks with approximately equal peak areas, corresponding to the two enantiomers.
-
The retention times of the two peaks will be different.
-
Visualizing Stereochemical Pathways and Workflows
Graphical representations can aid in understanding the stereochemical outcomes and the experimental processes.
Caption: Reaction pathways for the bromination of cis- and trans-2-butene.
References
A Researcher's Guide to Quantitative HPLC Analysis of Dibromobutene Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of isomeric mixtures is a critical aspect of quality control and process optimization. Dibromobutene, a key intermediate in various synthetic pathways, often exists as a mixture of positional and geometric isomers, such as 1,4-dibromo-2-butene and 3,4-dibromo-1-butene. The separation and quantification of these closely related compounds can be challenging due to their similar physicochemical properties. While gas chromatography (GC) is a powerful and widely adopted technique for volatile isomers, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile derivatives or when GC is not available.
This guide provides a comparative overview of potential HPLC methods for the quantitative analysis of this compound mixtures. As direct comparative studies on this compound are limited in readily available literature, this guide presents methodologies based on the separation of structurally similar compounds. The experimental data provided is representative of the performance that can be expected for the analysis of brominated organic compounds and serves as a benchmark for method development and validation.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is paramount for achieving the desired separation and quantification. Below is a comparison of two potential reversed-phase HPLC methods suitable for the analysis of this compound isomer mixtures. Method 1 is adapted from a successful separation of butene-diol isomers, suggesting its applicability to the this compound core structure. Method 2 represents a more conventional approach using a C8 stationary phase, which is widely used for the separation of moderately nonpolar compounds.
Table 1: Comparison of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1: Chiral Stationary Phase | Method 2: C8 Reversed-Phase |
| Stationary Phase | Chiral column (e.g., (S,S)-Whelk-O 1) | C8 (e.g., Phenomenex Luna C8(2)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 2.0 mm, 3 µm |
| Mobile Phase | Isocratic: Hexane/Ethanol (97:3, v/v) | Gradient: Water with 0.05% TFA (A) and Acetonitrile with 0.05% TFA (B) |
| Flow Rate | 1.0 mL/min | 0.25 mL/min |
| Detection | UV at 210 nm | Diode Array Detector (DAD) at 210 nm |
| Temperature | Ambient (e.g., 30°C) | 30°C |
| Principle | Chiral recognition and polarity differences | Hydrophobicity differences |
| Best Suited For | Separation of geometric (cis/trans) and potentially positional isomers. | General purpose separation of nonpolar to moderately polar isomers. |
Expected Quantitative Performance
The following table summarizes the expected quantitative performance parameters for a validated HPLC method for brominated organic compounds, based on published data for similar analytes.[1][2] These values serve as a target for the validation of a newly developed method for this compound mixtures.
Table 2: Representative Quantitative Performance Data for HPLC Analysis of Brominated Compounds
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD%) | Intra-day: ≤ 6.3% Inter-day: ≤ 5.2% |
| Accuracy (Recovery %) | 95.1% - 104.9% |
| Limit of Detection (LOD) | < 0.04 µg/mL |
| Limit of Quantitation (LOQ) | < 0.12 µg/mL |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and adaptation of analytical methods.
Method 1: Chiral Stationary Phase Protocol
This method is adapted from the separation of cis and trans isomers of 2-butene-1,4-diol and is expected to provide good resolution for this compound isomers.[3]
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: (S,S)-Whelk-O 1 chiral column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mixture of hexane and ethanol in a 97:3 (v/v) ratio. Filter and degas the mobile phase prior to use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant ambient temperature, for instance, 30°C.
-
Detection: Monitor the eluent at a wavelength of 210 nm.
-
Sample Preparation: Dissolve the this compound mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
Quantification: Create a calibration curve using standards of known concentrations for each isomer to be quantified.
Method 2: C8 Reversed-Phase Protocol
This protocol is based on a validated method for the analysis of bromophenolic compounds and represents a robust starting point for method development.[1][2]
-
Chromatographic System: HPLC or UPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C8(2) column (150 mm x 2.0 mm, 3 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.05% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.05% trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
0-0.1 min: 20% B
-
0.1-15 min: 20-50% B (linear gradient)
-
15-35 min: 50-70% B (linear gradient)
-
-
Flow Rate: Set the flow rate to 0.25 mL/min.
-
Column Temperature: Maintain the column temperature at 30°C.
-
Detection: Set the DAD to acquire spectra and monitor the signal at 210 nm for quantification.
-
Sample Preparation: Prepare a stock solution of the this compound mixture in acetonitrile (1 mg/mL). Dilute with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection Volume: Inject 5 µL of the prepared sample.
-
Quantification: Use external standards of the individual isomers to build calibration curves for accurate quantification.
Experimental and Analytical Workflow
The successful quantitative analysis of this compound mixtures by HPLC follows a structured workflow, from sample preparation to data analysis and interpretation. The logical flow of this process is illustrated in the diagram below.
Caption: Workflow for HPLC analysis of this compound mixtures.
References
A Comparative Guide to the Reactivity of 1,2-Dibromobutane and 1,4-Dibromo-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,2-dibromobutane and 1,4-dibromo-2-butene. A comprehensive understanding of the distinct reaction pathways and kinetics of these isomers is crucial for their effective application as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines their differential behavior in nucleophilic substitution and elimination reactions, supported by established principles of organic chemistry and detailed experimental protocols.
Executive Summary
1,4-Dibromo-2-butene, an unsaturated dihalide with allylic bromine atoms, exhibits significantly higher reactivity in nucleophilic substitution reactions compared to its saturated counterpart, 1,2-dibromobutane. This enhanced reactivity is attributed to the resonance stabilization of the transition state in S(_N)2 reactions and the carbocation intermediate in S(_N)1 reactions. In elimination reactions, both substrates can form various butene and butadiene derivatives, with the reaction pathway and product distribution being highly dependent on the reaction conditions and the stereochemistry of the starting material.
Data Presentation: Comparative Reactivity
While direct, side-by-side quantitative kinetic data for these specific isomers are not extensively available in the public domain, the following table summarizes their expected relative reactivity based on well-established principles of organic chemistry, particularly the enhanced reactivity of allylic halides over alkyl halides.[1][2][3]
| Parameter | 1,2-Dibromobutane (Alkyl Dibromide) | 1,4-Dibromo-2-butene (Allylic Dibromide) | Justification |
| Relative S(_N)2 Reaction Rate | Base (1x) | ~10² - 10³x faster | The transition state of the S(_N)2 reaction at the allylic position is stabilized by conjugation with the adjacent π-bond.[4] |
| Relative S(_N)1 Reaction Rate | Very slow | Significantly faster | The allylic carbocation intermediate is stabilized by resonance, lowering the activation energy for its formation.[1][2] |
| Predominant Substitution Mechanism | S(_N)2 with strong, unhindered nucleophiles. | S(_N)1 with weak nucleophiles in polar protic solvents; S(_N)2 with strong nucleophiles in polar aprotic solvents. | The secondary alkyl halide structure of 1,2-dibromobutane favors S(_N)2, while the allylic system of 1,4-dibromo-2-butene can readily undergo both S(_N)1 and S(_N)2. |
| Major Elimination Product (with strong, non-bulky base) | 1-Butene and 2-Butene (Zaitsev's rule applies).[5] | 1,3-Butadiene. | Double elimination from 1,4-dibromo-2-butene leads to a conjugated diene. |
| Key Synthetic Applications | Grignard reactions, formation of saturated cyclic compounds.[1] | Synthesis of unsaturated and heterocyclic compounds (e.g., diazepines).[6] | The bifunctional and unsaturated nature of 1,4-dibromo-2-butene allows for the construction of complex molecular architectures. |
Reaction Pathways and Logical Relationships
The differing reactivity of 1,2-dibromobutane and 1,4-dibromo-2-butene stems directly from their molecular structure. The presence of a carbon-carbon double bond in 1,4-dibromo-2-butene fundamentally alters the electronic environment of the carbon-bromine bonds, leading to enhanced reactivity.
Caption: Logical flow of reactivity differences.
Nucleophilic Substitution Pathways
The primary nucleophilic substitution pathway for 1,2-dibromobutane is the S(_N)2 mechanism, involving a backside attack by the nucleophile. For 1,4-dibromo-2-butene, both S(_N)1 and S(_N)2 mechanisms are viable, with the former proceeding through a resonance-stabilized allylic carbocation.
Caption: Nucleophilic substitution pathways.
Elimination Reaction Pathways
Both molecules can undergo E2 elimination reactions in the presence of a strong base. 1,2-dibromobutane yields a mixture of butenes, while 1,4-dibromo-2-butene can undergo a double elimination to form the conjugated 1,3-butadiene.
Caption: Elimination reaction pathways.
Experimental Protocols
Protocol 1: Comparative Nucleophilic Substitution (Synthesis of a Diazepine Derivative)
This protocol is adapted for a comparative study of the synthesis of a diazepine derivative, highlighting the utility of cis-1,4-dibromo-2-butene in heterocyclic synthesis.
Objective: To compare the reactivity of 1,2-dibromobutane and cis-1,4-dibromo-2-butene in a cyclization reaction with a bidentate nucleophile.
Materials:
-
1,2-Dibromobutane
-
cis-1,4-Dibromo-2-butene
-
N,N'-Dibenzylethylenediamine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
TLC plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: Two separate oven-dried 100 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers are set up under a nitrogen atmosphere.
-
Flask A (1,4-dibromo-2-butene): To the first flask, add N,N'-dibenzylethylenediamine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 40 mL of anhydrous acetonitrile.
-
Flask B (1,2-dibromobutane): To the second flask, add N,N'-dibenzylethylenediamine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 40 mL of anhydrous acetonitrile.
-
Addition of Electrophiles: To Flask A, add a solution of cis-1,4-dibromo-2-butene (1.05 eq) in 10 mL of anhydrous acetonitrile dropwise over 10 minutes. To Flask B, add a solution of 1,2-dibromobutane (1.05 eq) in 10 mL of anhydrous acetonitrile dropwise over 10 minutes.
-
Reaction: Heat both reaction mixtures to reflux (approximately 82°C) and monitor the progress by TLC. It is anticipated that the reaction in Flask A will proceed to completion significantly faster.
-
Workup: After completion (or after a set time, e.g., 24 hours, for comparison), cool the mixtures to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrates under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the yield of the desired diazepine product from both reactions.
Expected Outcome: The reaction with cis-1,4-dibromo-2-butene is expected to give a good yield of N,N'-dibenzyl-2,3-dihydro-1,4-diazepine. The reaction with 1,2-dibromobutane is expected to be much slower and may result in a mixture of products, including polymeric material, with a significantly lower yield of any cyclized product.
Protocol 2: Comparative E2 Elimination
This protocol outlines a comparative study of the E2 elimination of both dibromides using a strong, sterically hindered base.
Objective: To compare the products and relative rates of E2 elimination of 1,2-dibromobutane and 1,4-dibromo-2-butene.
Materials:
-
1,2-Dibromobutane
-
1,4-Dibromo-2-butene (isomer mixture or a specific isomer)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Standard glassware for organic synthesis
-
Gas chromatography-mass spectrometry (GC-MS) instrumentation
Procedure:
-
Reaction Setup: Set up two separate dry reaction flasks under a nitrogen atmosphere, each equipped with a magnetic stir bar and a reflux condenser.
-
Flask A (1,2-dibromobutane): To the first flask, add a solution of 1,2-dibromobutane (1.0 eq) in 20 mL of anhydrous tert-butanol.
-
Flask B (1,4-dibromo-2-butene): To the second flask, add a solution of 1,4-dibromo-2-butene (1.0 eq) in 20 mL of anhydrous tert-butanol.
-
Addition of Base: To each flask, add a solution of potassium tert-butoxide (2.2 eq) in 20 mL of anhydrous tert-butanol portion-wise at room temperature.
-
Reaction: Stir the reactions at a controlled temperature (e.g., 50°C) and monitor by taking aliquots at regular intervals for GC-MS analysis.
-
Workup: After a set reaction time, cool the mixtures and quench by the addition of water. Extract the organic products with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully concentrate.
-
Analysis: Analyze the product mixtures by GC-MS to identify and quantify the different butene and butadiene isomers formed. Compare the rate of consumption of the starting materials and the product distribution for both reactions.
Expected Outcome: 1,2-dibromobutane will likely yield a mixture of 1-butene and 2-butene, with the potential for some bromobutenes if the reaction is incomplete. 1,4-dibromo-2-butene is expected to undergo a more facile double dehydrobromination to yield 1,3-butadiene as the major product.
Conclusion
The structural difference between 1,2-dibromobutane and 1,4-dibromo-2-butene leads to a significant divergence in their chemical reactivity. The allylic nature of the C-Br bonds in 1,4-dibromo-2-butene renders it a much more reactive substrate in nucleophilic substitution reactions, making it a valuable precursor for the synthesis of complex unsaturated and heterocyclic molecules. In contrast, 1,2-dibromobutane behaves as a typical alkyl halide, undergoing substitution and elimination reactions at a comparatively slower rate. A thorough understanding of these reactivity differences is essential for the strategic design and successful execution of synthetic routes in research and drug development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dibromobutane
For researchers and professionals in the scientific community, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of dibromobutane, a toxic and corrosive substance utilized in various research applications. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel from potential hazards.
Immediate Safety and Hazard Information
Dibromobutane is classified as a toxic and corrosive substance that can cause skin irritation and serious eye damage.[1][2] Ingestion is particularly hazardous and necessitates immediate medical attention.[2] As a combustible liquid, it should be handled with care, away from any potential ignition sources.[2]
Personal Protective Equipment (PPE)
When handling dibromobutane, the use of appropriate personal protective equipment is mandatory to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or glasses are essential.[2]
-
Hand Protection: Wear suitable protective gloves.[2]
-
Skin and Body Protection: Appropriate protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: In areas with inadequate ventilation or where vapors may be generated, respiratory protection is required.[2]
Step-by-Step Disposal Protocol
The proper disposal of dibromobutane must be conducted in strict accordance with local, state, and federal regulations.[1][2] The following protocol outlines the general steps for its safe disposal:
-
Waste Collection:
-
Storage of Chemical Waste:
-
Consult with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department or your local waste authority to determine the specific disposal procedures and requirements.
-
Provide them with the complete chemical name and quantity of the waste.
-
-
Arrange for Professional Disposal:
-
Dibromobutane waste must be disposed of through a licensed hazardous waste disposal company.
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge dibromobutane or its containers into sewers or waterways.[1][4]
-
Accidental Spill Cleanup Procedure
In the event of a spill, immediate action is necessary to contain and clean up the material safely:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation of the spill area.[2]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust to contain the spill.[5]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[5]
-
Decontaminate the Area: Wash the spill area thoroughly.
-
Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as described above.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 1,4-dibromobutane.
| Property | Value |
| Molecular Formula | C₄H₈Br₂ |
| Molecular Weight | 215.90 g/mol |
| Density | 1.808 g/mL at 25 °C[6] |
| Boiling Point | 63-65 °C at 6 mmHg |
| Melting Point | -20 °C[2] |
| Flash Point | > 112 °C / > 233.6 °F[3][5] |
| UN Number | 2810[2] |
| Dangerous Goods Class | 6.1[2] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental work involving dibromobutane. All experimental protocols should be designed to minimize the generation of waste. When used in synthesis, quenching and work-up procedures should be planned to neutralize any reactive species and render the waste less hazardous before it is collected for disposal. For instance, any unreacted dibromobutane in a reaction mixture should be treated as hazardous waste and disposed of according to the procedures outlined above.
Dibromobutane Disposal Workflow
Caption: This diagram outlines the key steps for the safe disposal of dibromobutane.
References
Essential Safety and Operational Guide for Handling Dibromobutene
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Dibromobutene, specifically focusing on trans-1,4-Dibromo-2-butene, to ensure laboratory safety and proper management from operation to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
trans-1,4-Dibromo-2-butene is a toxic and corrosive compound that can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled and is destructive to the tissues of the mucous membranes and upper respiratory tract.[1][2] Symptoms of exposure can include a burning sensation, coughing, shortness of breath, and lacrimation (tearing).[2][3] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][4] | To protect against splashes and vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable Tyvek sleeves taped to gloves).[2][3] | To prevent skin contact which can cause burns and absorption of the toxic substance.[1] |
| Body Protection | A complete protective suit or a lab coat with disposable Tyvek sleeves.[1][3] | To prevent any part of the body from coming into contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved full-face particle respirator (type N100 or P3) or a supplied-air respirator.[1][4] | To protect against inhalation of harmful dust and vapors, which can be fatal.[2][3] |
Quantitative Data Summary
The following table summarizes key quantitative data for trans-1,4-Dibromo-2-butene, which is crucial for safe handling and experimental design.
| Property | Value |
| Molecular Formula | C₄H₆Br₂ |
| Molecular Weight | 213.9 g/mol [1] |
| Appearance | Crystals or white crystalline solid[3] |
| Melting Point | 48 - 51 °C (118 - 124 °F)[1][5] |
| Boiling Point | 205 °C (401 °F)[5] |
| Flash Point | > 110 °C (> 230 °F)[4] |
| Solubility | Insoluble in water[3][6] |
| Storage Temperature | 2 - 8 °C (36 - 46 °F)[1][5] |
Operational and Disposal Plans
A systematic approach is critical for both the handling and disposal of this compound to maintain a safe laboratory environment.
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Verify that a safety shower and eyewash station are readily accessible.
-
Have all necessary PPE donned correctly before handling the chemical.[1]
-
Keep containers tightly closed when not in use and store them in a cool, dry place away from light, strong oxidizing agents, and strong bases.[4][6][7]
-
-
Handling:
-
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[6] Contaminated clothing and absorbent materials should also be disposed of as hazardous waste.[3]
-
Emergency Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Immediate Actions:
-
Spill Cleanup (for trained personnel only):
-
Don the appropriate PPE as detailed in the table above, including respiratory protection.[1]
-
For solid spills, dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[2][3]
-
Contain the spill using absorbent materials like sand, earth, or vermiculite.[8]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][4]
-
Wash the spill area with 60-70% ethanol followed by a soap and water solution.[2][3]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the affected skin with large amounts of water while removing all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek immediate medical attention.[1][3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
-
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Spill Response for this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. trans-1,4-Dibromo-2-butene 99 821-06-7 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



